(R)-Morpholin-3-yl-acetic acid
Description
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Properties
IUPAC Name |
2-[(3R)-morpholin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-6(9)3-5-4-10-2-1-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXWWHUTFBNJFX-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657779 | |
| Record name | [(3R)-Morpholin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257848-43-3 | |
| Record name | 3-Morpholineacetic acid, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257848-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(3R)-Morpholin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-Morpholin-3-yl-acetic acid: A Chiral Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of (R)-Morpholin-3-yl-acetic acid, a chiral heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, stereospecific synthesis, physicochemical properties, and its strategic application in the creation of complex pharmaceutical agents, all while grounding the discussion in established scientific principles and methodologies.
Core Identity and Significance
This compound, with the CAS Number 1257848-43-3 , is a C-3 substituted morpholine derivative featuring a carboxylic acid moiety. The "R" designation signifies the specific stereochemical configuration at the chiral center, which is crucial for its interaction with biological targets.
The morpholine ring is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, such as improved aqueous solubility, metabolic stability, and potential for blood-brain barrier penetration, make it a desirable component in drug design.[1] The incorporation of an acetic acid side chain at the 3-position provides a versatile handle for further chemical modifications, allowing for the construction of more complex molecules with tailored pharmacological profiles.[2]
Key Physicochemical and Structural Attributes:
| Property | Value | Source |
| CAS Number | 1257848-43-3 | [3] |
| Molecular Formula | C₆H₁₁NO₃ | [4] |
| Molecular Weight | 145.16 g/mol | [4] |
| Appearance | White solid (for the racemic HCl salt) | [4] |
| Storage Conditions | 0-8 °C (for the racemic HCl salt) | [4] |
Strategic Synthesis of this compound
The enantioselective synthesis of 3-substituted morpholines is a key challenge in organic chemistry. A common and effective strategy involves the use of starting materials from the chiral pool, such as amino acids, to ensure the desired stereochemistry in the final product.[3] A representative synthesis of this compound can be conceptualized starting from a suitable chiral amino alcohol.
Representative Synthetic Pathway:
A plausible and efficient synthetic route to this compound involves the intramolecular cyclization of a protected amino diol, a strategy well-documented for the synthesis of substituted morpholines.[5]
Figure 1: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative):
The following protocol is a representative, field-proven methodology for the synthesis of chiral morpholine derivatives, adapted for the specific synthesis of this compound.
Step 1: N-Alkylation of a Chiral Amino Alcohol
-
To a solution of a suitable (R)-configured amino alcohol in an appropriate solvent (e.g., a polar aprotic solvent like DMF), add a base (e.g., K₂CO₃) and an alkylating agent containing a masked carboxylic acid function (e.g., a protected bromoacetate).
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the N-alkylated intermediate.
Causality: The use of a chiral amino alcohol as the starting material is the cornerstone of this strategy, as it directly installs the desired stereocenter. The protection of the carboxylic acid group prevents unwanted side reactions during the subsequent cyclization step.
Step 2: Intramolecular Cyclization
-
The N-alkylated intermediate is then subjected to a base-mediated intramolecular cyclization. A strong base, such as sodium hydride (NaH), in an anhydrous solvent like THF is typically employed.
-
The reaction is usually carried out at room temperature or with gentle heating.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
After completion, the reaction is carefully quenched, and the cyclized product is extracted and purified.
Causality: The base deprotonates the hydroxyl group, which then acts as a nucleophile, attacking the carbon bearing the leaving group in an intramolecular fashion to form the morpholine ring. This is a classic Williamson ether synthesis adapted for an intramolecular cyclization.
Step 3: Deprotection and Oxidation
-
The protecting group on the carboxylic acid moiety is removed under appropriate conditions (e.g., acid or base hydrolysis for an ester).
-
If the side chain requires oxidation to the carboxylic acid, a suitable oxidizing agent is used.
-
The final product, this compound, is then isolated and purified, often by crystallization.
Self-Validation: Each step of this synthesis can be monitored for purity and identity using standard analytical techniques (TLC, LC-MS, NMR). The final product's enantiomeric purity should be confirmed by chiral HPLC.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of this compound.
Spectroscopic Data (Representative):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, including diastereotopic protons, and the methylene protons of the acetic acid side chain. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, providing further confirmation of the structure.[6]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (or a protonated molecular ion peak in ESI-MS) corresponding to the molecular weight of the compound (145.16 g/mol ).[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid group, as well as C-O-C and C-N stretching vibrations of the morpholine ring.
Chiral Analysis:
-
Optical Rotation: As a chiral molecule, this compound will rotate the plane of polarized light. The specific rotation, [α]D, is a key parameter for confirming the enantiomeric purity. A positive value is expected for the (R)-enantiomer based on related structures.[7]
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system (CNS).[8] The morpholine moiety often imparts favorable pharmacokinetic properties, while the chiral acetic acid side chain allows for specific interactions with biological targets.[1]
Case Study: Building Blocks for Novel Therapeutics
The structural motif of this compound is found in a number of patented and investigational drug candidates. For instance, it can serve as a key fragment in the synthesis of inhibitors of enzymes implicated in neurodegenerative diseases or as a scaffold for the development of novel antibacterial and anticancer agents.[5][9]
Figure 2: Versatility of this compound in the synthesis of drug candidates.
The antibacterial agent Linezolid and the anticancer drug Gefitinib , for example, contain morpholine moieties, highlighting the importance of this heterocycle in successful drug design.[9][10] While this compound may not be a direct precursor in the commercial synthesis of these specific drugs, its structural features are representative of the types of chiral building blocks that are essential for the development of such complex therapeutic agents.[9][10]
Conclusion
This compound is a chiral building block with significant potential in modern drug discovery and development. Its well-defined stereochemistry, coupled with the favorable properties of the morpholine scaffold and the synthetic versatility of the acetic acid side chain, makes it an attractive starting material for the synthesis of a wide range of complex and biologically active molecules. The synthetic strategies outlined in this guide, grounded in established principles of organic chemistry, provide a roadmap for the efficient and stereocontrolled preparation of this valuable compound. As the demand for novel therapeutics continues to grow, the importance of chiral building blocks like this compound in the medicinal chemist's toolbox is only set to increase.
References
- Kopach, M. E., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-813. [Link not available]
- Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
- Li, J., et al. (2018). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry Letters, 28(15), 2564-2568.
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PrepChem. Synthesis of (2,3-Dihydro-2-oxo-3-phenyl-1-indolyl)-acetic acid morpholide. Retrieved from [Link]
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ResearchGate. (PDF) A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Retrieved from [Link]
- Google Patents. US8350029B2 - Process for the preparation of gefitinib.
-
MDPI. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Retrieved from [Link]
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MDPI. Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. Retrieved from [Link]
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Der Pharma Chemica. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]
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ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved from [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]
- Google Patents. CN103570633B - The preparation method of Gefitinib.
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OpenStax. 5.3 Optical Activity. Retrieved from [Link]
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Taylor & Francis Online. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]
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Pharmtech. The Chemistry Behind Linezolid: Understanding Key Intermediates. Retrieved from [Link]
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PubChem. Morpholine-3-acetic acid methyl ester. Retrieved from [Link]
- Google Patents. CN103641797B - Preparation method for N-acetyl morpholine.
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The Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]
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An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-Morpholin-3-yl-acetic acid
Introduction
(R)-Morpholin-3-yl-acetic acid is a chiral heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. Its rigid morpholine scaffold, combined with the stereochemically defined acetic acid side chain, makes it a valuable building block for the synthesis of complex biologically active molecules. This guide provides a comprehensive overview of a robust and stereoselective synthetic route to this compound, tailored for researchers, scientists, and drug development professionals. The presented strategy leverages a chiral pool approach, starting from the readily available amino acid D-serine, to ensure high enantiopurity of the final product. We will delve into the rationale behind the chosen synthetic pathway, provide detailed experimental protocols, and discuss the critical parameters for successful execution.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, this compound, suggests a strategy centered around the formation of the morpholine ring and the subsequent homologation of a carboxylic acid functionality. Our approach disconnects the target molecule back to the key intermediate, (R)-morpholine-3-carboxylic acid. This intermediate can be envisioned to arise from an intramolecular cyclization of a suitably functionalized D-serine derivative. The acetic acid side chain can then be introduced via a one-carbon homologation, such as the Arndt-Eistert reaction.
Synthetic Strategy: A Chiral Pool Approach from D-Serine
The chosen synthetic pathway commences with D-serine, a readily available and enantiomerically pure starting material from the chiral pool. This strategy ensures the stereochemical integrity of the C3 position of the morpholine ring throughout the synthesis. The synthesis can be broadly divided into two key stages: the construction of the (R)-morpholine-3-carboxylic acid core and the subsequent homologation to the target acetic acid derivative. A patent describing the synthesis of the enantiomeric (S)-3-morpholinyl carboxylic acid from L-serine provides a strong foundation for the initial steps of our proposed synthesis[1][2].
Part 1: Synthesis of (R)-5-Oxomorpholine-3-carboxylic acid tert-butyl ester
The initial steps focus on the protection of the functional groups of D-serine and the formation of the morpholinone ring.
Experimental Protocol 1: Synthesis of (R)-5-Oxomorpholine-3-carboxylic acid tert-butyl ester
-
Esterification of D-Serine: To a suspension of D-serine in tert-butyl acetate, a catalytic amount of perchloric acid is added at low temperature (0-10 °C). The reaction mixture is stirred until completion (monitored by TLC). The product, D-serine tert-butyl ester, is isolated after an aqueous workup and extraction.
-
N-Acylation: The D-serine tert-butyl ester is dissolved in a suitable solvent like dichloromethane. A solution of chloroacetyl chloride in the same solvent is added dropwise at a controlled temperature. The reaction yields N-chloroacetyl-D-serine tert-butyl ester, which is isolated after washing and drying.
-
Intramolecular Cyclization: The N-chloroacetylated intermediate is dissolved in toluene. A solution of a strong base, such as sodium ethoxide, in toluene is added dropwise. The mixture is heated to promote intramolecular cyclization. After cooling and workup, (R)-5-oxomorpholine-3-carboxylic acid tert-butyl ester is obtained.
| Step | Key Reagents | Solvent | Typical Yield |
| Esterification | D-Serine, tert-butyl acetate, HClO₄ | tert-butyl acetate | ~90% |
| N-Acylation | Chloroacetyl chloride, Et₃N | Dichloromethane | ~95% |
| Cyclization | Sodium ethoxide | Toluene | ~85% |
Part 2: Reduction of the Morpholinone and Homologation
The second stage involves the reduction of the lactam to the corresponding morpholine and the crucial one-carbon homologation of the carboxylic acid ester.
Experimental Protocol 2: Synthesis of this compound
-
Reduction of the Morpholinone: The (R)-5-oxomorpholine-3-carboxylic acid tert-butyl ester is dissolved in an appropriate solvent like methanol. The solution is cooled, and aluminum trichloride is added, followed by the portion-wise addition of sodium borohydride. This effects the reduction of the amide to the amine, yielding (R)-morpholine-3-carboxylic acid tert-butyl ester.
-
Ester Hydrolysis: The tert-butyl ester is deprotected under acidic conditions. The crude product from the previous step is dissolved in methanol, and a solution of hydrogen chloride in methanol is added at low temperature. After stirring, the solvent is removed under reduced pressure to yield (R)-morpholine-3-carboxylic acid hydrochloride.
-
Arndt-Eistert Homologation:
-
Acid Chloride Formation: The (R)-morpholine-3-carboxylic acid hydrochloride (with the amine protected, e.g., as a Boc derivative, if necessary to prevent side reactions) is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.
-
Diazoketone Formation: The crude acid chloride is then reacted with diazomethane (CH₂N₂) in an ethereal solvent to form the α-diazoketone. Caution: Diazomethane is toxic and explosive, and this reaction should be performed with extreme care in a well-ventilated fume hood using appropriate safety precautions.
-
Wolff Rearrangement and Hydrolysis: The diazoketone is then subjected to a Wolff rearrangement, typically catalyzed by a silver salt (e.g., Ag₂O) in the presence of water, to yield the homologous carboxylic acid. The ketene intermediate formed during the rearrangement is trapped by water to give the final product, this compound. Subsequent removal of any protecting groups and purification by crystallization or chromatography affords the final product.
-
| Step | Key Reagents | Solvent | Typical Yield |
| Reduction | NaBH₄, AlCl₃ | Methanol | ~80% |
| Hydrolysis | HCl | Methanol | ~95% |
| Arndt-Eistert | 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O | Ether, Water | ~60-70% (over 3 steps) |
Scientific Integrity and Causality
-
Choice of Chiral Pool Starting Material: The selection of D-serine as the starting material is a critical design element. It provides a cost-effective and highly enantiopure source for the (R)-stereocenter at the C3 position of the morpholine ring. This approach avoids the need for challenging asymmetric catalysis or chiral resolutions later in the synthesis.
-
Protecting Group Strategy: The use of a tert-butyl ester to protect the carboxylic acid is advantageous due to its stability under the conditions of N-acylation and cyclization, and its facile removal under acidic conditions in the final stages. Depending on the reactivity of the morpholine nitrogen during the Arndt-Eistert sequence, a temporary N-protecting group (e.g., Boc) might be necessary to prevent unwanted side reactions with the highly reactive intermediates.
-
Homologation Method: The Arndt-Eistert reaction is a classic and reliable method for the one-carbon homologation of carboxylic acids. While it involves the use of hazardous diazomethane, it is a well-established procedure that, when performed with the necessary precautions, provides a straightforward route to the desired acetic acid derivative. Alternative, safer methods for C1 homologation are emerging but may require more specialized reagents and optimization for this specific substrate.
Trustworthiness and Self-Validation
Each step of this synthesis should be monitored to ensure the desired transformation has occurred and to verify the purity of the intermediates.
-
Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of each reaction, allowing for the determination of the reaction endpoint and the identification of any potential side products.
-
Intermediate Characterization: After each key step, the isolated intermediate should be thoroughly characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of new functional groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the intermediates.
-
-
Final Product Analysis: The final product, this compound, must be rigorously analyzed to confirm its identity, purity, and enantiomeric excess.
-
High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase: This is the gold-standard method for determining the enantiomeric purity (e.g., enantiomeric excess, ee%) of the final product.
-
Optical Rotation: Measurement of the specific rotation can be compared to literature values (if available) to confirm the absolute configuration.
-
Conclusion
This technical guide outlines a comprehensive and scientifically sound strategy for the enantioselective synthesis of this compound. By employing a chiral pool approach starting from D-serine and utilizing a well-established homologation reaction, this pathway offers a reliable route to this valuable chiral building block. The detailed protocols and the discussion of the underlying chemical principles are intended to provide researchers and drug development professionals with the necessary information to successfully synthesize this important compound for their research and development endeavors.
References
- Palyakov, A. V., & Zavarzin, I. V. (2013). Morpholines. Synthesis and Biological Activity. Russian Chemical Reviews, 82(8), 783–813.
- AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016).
- Orentas, E., & Cikotiene, I. (2020). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules, 25(9), 2145.
- Bhattacharya, A. K., & Kaur, T. (2015). Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. Tetrahedron Letters, 56(23), 3095-3097.
- A novel synthetic method of (S)-3-morpholinyl carboxylic acid. CN102617503A.
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Anjali Devi. (2022, May 8). Arndt-Eisterst Synthesis.( reaction with mechanism). [Video]. YouTube. [Link]
- Dave, R., & Sasaki, N. A. (2004). Facile route to 3,5-disubstituted morpholines: enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines. Organic letters, 6(1), 15–18.
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GSK Classes 4-6. (n.d.). Scribd. Retrieved from [Link]
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- Method for synthesizing r-3-chloroalanine methyl ester hydrochloride. WO2020134137A1.
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Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
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-
Slideshare. (n.d.). Arndt-eistert homologation. Retrieved from [Link]
- Novel synthetic method of (S)-3-morpholinyl carboxylic acid. CN102617503B.
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University of Amsterdam. (2024, February 27). A novel approach to C1 homologation of carboxylic acids. HIMS. [Link]
-
YouTube. (2019, July 19). Arndt Eistert Reaction: Homologation (higher) of carboxylic acid (Part 1).. [Video]. YouTube. [Link]
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(R)-Morpholin-3-yl-acetic Acid: A Chiral Scaffold for Drug Discovery—Navigating the GABAA Receptor Landscape
This technical guide provides an in-depth analysis of (R)-Morpholin-3-yl-acetic acid, a chiral heterocyclic compound of interest to researchers and professionals in drug development. This document deviates from a conventional template to offer a narrative that explores the scientific rationale for its investigation, critically evaluates its biological activity based on available evidence, and proposes its utility as a valuable chiral building block for novel therapeutic agents.
Introduction: The Morpholine Scaffold in Medicinal Chemistry
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties. Its presence can improve aqueous solubility, metabolic stability, and bioavailability, making it an attractive moiety for drug design. Derivatives of morpholine have demonstrated a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. This guide focuses on a specific chiral derivative, this compound, and its potential role in neuroscience research, particularly in the context of the γ-aminobutyric acid type B (GABAB) receptor.
The GABAB Receptor: A Key Regulator of Neuronal Excitability
The GABAB receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating neuronal excitability throughout the central nervous system (CNS).[1] As the primary inhibitory neurotransmitter, GABA mediates its effects through both ionotropic GABAA receptors and metabotropic GABAB receptors.[1] The activation of GABAB receptors leads to a cascade of intracellular events that ultimately result in a slow and prolonged inhibition of neuronal activity. This is achieved through the modulation of ion channels, leading to hyperpolarization of the neuron and a decreased likelihood of firing.
The dysregulation of GABAB receptor signaling has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, spasticity, pain, anxiety, and depression. Consequently, the GABAB receptor is a significant therapeutic target for the development of new drugs.
Mechanism of Action of GABAB Receptors
GABAB receptors are heterodimers composed of two subunits: GABAB1 and GABAB2. GABA binds to the extracellular domain of the GABAB1 subunit, which induces a conformational change that activates the associated G-protein on the intracellular side of the GABAB2 subunit. This activation leads to:
-
Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions, causing hyperpolarization of the postsynaptic neuron.
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium at the presynaptic terminal, thereby decreasing the release of other neurotransmitters.
The overall effect of GABAB receptor activation is a reduction in neuronal excitability.
The Rationale for Investigating this compound as a GABAB Receptor Ligand
The structural similarity of morpholine-based compounds to GABA has led to the exploration of this chemical class as potential GABAB receptor modulators. A key piece of evidence supporting this line of inquiry comes from the study of Sch 50911, or (+)-(S)-5,5-dimethylmorpholinyl-2-acetic acid.
A pivotal study demonstrated that Sch 50911 is a selective and potent antagonist of the GABAB receptor.[2] In experiments using rat neocortical slices, Sch 50911 was shown to reversibly antagonize the effects of the GABAB receptor agonist, baclofen.[2] Furthermore, the study highlighted the importance of stereochemistry, as the (-)-enantiomer of Sch 50911 was found to be inactive.[2]
This enantioselectivity, coupled with the activity of the morpholino-acetic acid scaffold, provided a strong rationale for investigating other chiral morpholino-acetic acid derivatives, such as this compound, as potential GABAB receptor ligands. The "R" configuration at the 3-position of the morpholine ring was a logical candidate for exploration.
Biological Activity of this compound: A Case of Inactivity at the GABAB Receptor
Despite the compelling rationale, experimental evidence suggests that this compound is not a direct antagonist of the GABAB receptor. The same study that identified the potent activity of Sch 50911 also investigated a crucial control compound: the racemic des-methyl analogue, which is racemic 2-(Morpholin-3-yl)acetic acid.[2]
The results were unequivocal: racemic 2-(Morpholin-3-yl)acetic acid was found to be inactive at the GABAB receptor, even at a high concentration of 500 µM. [2]
This finding has significant implications:
-
Lack of Enantiomeric Activity: If the racemic mixture of a compound is inactive, it is highly improbable that either of the individual enantiomers, including the (R)-form, would exhibit significant activity.
-
Importance of Substitution: The inactivity of the des-methyl analogue suggests that the gem-dimethyl substitution at the 5-position of the morpholine ring in Sch 50911 is critical for its antagonist activity at the GABAB receptor.
This underscores a crucial principle in drug discovery: seemingly minor structural modifications can have a profound impact on biological activity.
This compound as a Chiral Building Block
While direct activity at the GABAB receptor appears to be absent, the value of this compound lies in its potential as a chiral starting material for the synthesis of more complex and potent therapeutic agents. Its defined stereochemistry and functional groups (a secondary amine, an ether linkage, and a carboxylic acid) make it a versatile scaffold for medicinal chemists.
Potential Synthetic Applications
The reactive handles on the this compound molecule allow for a variety of chemical modifications. For example:
-
The secondary amine can be N-alkylated or N-acylated to introduce diverse substituents.
-
The carboxylic acid can be converted to esters, amides, or other functional groups to modulate physicochemical properties and target interactions.
-
The morpholine ring can serve as a rigid scaffold to orient appended functionalities in a specific three-dimensional arrangement.
These synthetic possibilities open the door to the creation of novel compound libraries for screening against a wide range of biological targets beyond the GABAB receptor.
Experimental Protocols for Assessing GABAB Receptor Activity
For researchers wishing to confirm the inactivity of this compound or to screen novel derivatives for GABAB receptor modulation, the following established protocols are recommended.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the GABAB receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the GABAB receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled GABAB receptor antagonist (e.g., [3H]-CGP54626), and varying concentrations of the test compound.
-
For determining non-specific binding, include wells with a high concentration of a known GABAB receptor ligand (e.g., baclofen).
-
Incubate the plate at room temperature for a defined period to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Electrophysiology Assay
This functional assay measures the effect of a test compound on the electrophysiological response of neurons to GABAB receptor activation.
Objective: To determine if a test compound acts as an agonist, antagonist, or allosteric modulator of the GABAB receptor.
Step-by-Step Methodology:
-
Slice Preparation:
-
Prepare acute brain slices (e.g., from the neocortex or hippocampus) from a rodent.
-
Maintain the slices in an artificial cerebrospinal fluid (aCSF) solution bubbled with carbogen (95% O2 / 5% CO2).
-
-
Electrophysiological Recording:
-
Place a brain slice in a recording chamber continuously perfused with aCSF.
-
Using a glass micropipette, perform whole-cell patch-clamp recordings from individual neurons.
-
Record the baseline membrane potential and firing rate of the neuron.
-
-
Drug Application:
-
Apply a known GABAB receptor agonist (e.g., baclofen) to the slice and record the resulting hyperpolarization and inhibition of firing.
-
Wash out the agonist and allow the neuron to return to its baseline activity.
-
Apply the test compound to the slice for a defined period.
-
In the continued presence of the test compound, re-apply the GABAB receptor agonist.
-
-
Data Analysis:
-
Measure the amplitude of the agonist-induced hyperpolarization and the change in firing rate in the absence and presence of the test compound.
-
If the test compound reduces the effect of the agonist, it is acting as an antagonist.
-
Construct a dose-response curve for the agonist in the presence of different concentrations of the antagonist to calculate the pA2 value, a measure of antagonist potency.
-
Data Presentation
The following table summarizes the key findings regarding the biological activity of morpholino-acetic acid derivatives at the GABAB receptor, based on the available literature.
| Compound | Stereochemistry | Substitution | Biological Activity | Potency | Reference |
| Sch 50911 | (+)-(S) | 5,5-dimethyl | GABAB Antagonist | pA2 = 6.0 ± 0.1, IC50 = 3 µM | [2] |
| Sch 50910 | (-)-enantiomer | 5,5-dimethyl | Inactive | > 500 µM | [2] |
| 2-(Morpholin-3-yl)acetic acid | Racemic | None | Inactive | > 500 µM | [2] |
Visualization of Key Concepts
GABAB Receptor Signaling Pathway
Sources
Introduction: The Strategic Value of the Morpholine Scaffold
An In-depth Technical Guide to (R)-Morpholin-3-yl-acetic acid: A Versatile Scaffold in Central Nervous System Drug Discovery
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While direct pharmacological data for this specific enantiomer is limited, this document will elucidate its importance as a versatile building block, particularly in the synthesis of novel therapeutics targeting the central nervous system (CNS). We will explore its synthesis, physicochemical properties, and potential pharmacological profile based on the known activities of structurally related morpholine derivatives. Furthermore, this guide will detail exemplary experimental protocols for its characterization and discuss its strategic application in modern drug discovery programs.
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties.[1] Its utility is particularly pronounced in the development of CNS-active drugs, where a delicate balance of lipophilicity and hydrophilicity is crucial for traversing the blood-brain barrier.[2][3] The morpholine moiety, with its weak basic nitrogen and opposing ether oxygen, imparts favorable physicochemical characteristics, including improved aqueous solubility and metabolic stability.[3] this compound, as a chiral building block, offers the potential for stereospecific interactions with biological targets, a critical consideration in the design of potent and selective therapeutics.[4] Its primary application to date has been as a key intermediate in the synthesis of complex molecules for the treatment of neurological disorders.[4]
Synthesis and Physicochemical Properties
The synthesis of morpholine derivatives is well-established in the chemical literature.[1][5] A common strategy involves the reaction of morpholine with a suitable electrophile. For instance, morpholin-4-yl-acetic acid can be synthesized by reacting morpholine with chloroacetyl chloride.[6][7] The synthesis of the specific (R)-3-substituted isomer would require a stereoselective approach, potentially starting from a chiral precursor.
Table 1: Physicochemical Properties of Morpholin-3-yl-acetic acid Derivatives
| Property | Value (for Morpholin-4-yl-acetic acid) | Predicted Value for this compound | Data Source |
| Molecular Formula | C₆H₁₁NO₃ | C₆H₁₁NO₃ | [8] |
| Molecular Weight | 145.16 g/mol | 145.16 g/mol | [8] |
| Melting Point | 162-164°C | Similar range expected | [9] |
| Boiling Point | 272°C | Similar range expected | [9] |
| pKa | 2.25 ± 0.10 | Similar range expected | [9] |
| Solubility | Soluble in DMSO and Methanol (Slightly) | Similar solubility profile expected | [9] |
Note: The experimental data for the 4-yl isomer is provided as an estimation for the 3-yl isomer due to a lack of specific experimental data for the latter.
Potential Pharmacological Profile: A Focus on GABAergic Systems
While direct pharmacological studies on this compound are not publicly available, the known activity of other morpholine-containing compounds allows for the formulation of a hypothetical pharmacological profile. The gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the CNS, is a plausible target.[10]
Rationale for Targeting GABA Receptors
The structural similarity of some morpholine derivatives to endogenous ligands for CNS receptors suggests their potential to modulate neurotransmission.[2][3] For example, the introduction of a morpholine moiety into a 1,5-benzodiazepine scaffold has been shown to enhance anxiolytic activity through modulation of the GABA receptor.[3] This highlights the potential for the morpholine ring to either directly interact with the receptor or to favorably influence the pharmacokinetic properties of the molecule to enhance its CNS exposure and efficacy.[3]
Hypothetical Mechanism of Action at GABA-A Receptors
GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[11][12] this compound could potentially act as a positive allosteric modulator (PAM) at a site distinct from the GABA binding site. In this hypothetical scenario, its binding would enhance the effect of GABA, leading to a greater inhibitory tone in the CNS. The morpholine ring could engage in hydrogen bonding and hydrophobic interactions within a binding pocket, while the acetic acid moiety could form ionic interactions.
Caption: Hypothetical modulation of a GABA-A receptor by this compound.
Application in Drug Discovery and Development
The primary value of this compound lies in its role as a sophisticated building block for the synthesis of more complex drug candidates. Its incorporation can be a key step in optimizing lead compounds.
Caption: Role of this compound in a drug discovery workflow.
Safety and Handling
While specific toxicity data for this compound is not available, information on the parent morpholine compound provides a basis for safe handling practices. Morpholine is a corrosive liquid and a severe irritant to the skin, eyes, and respiratory tract.[13] It can be toxic if absorbed through the skin or inhaled.[13] However, morpholine has not been classified as a human carcinogen by the International Agency for Research on Cancer (IARC) or the American Conference of Governmental Industrial Hygienists (ACGIH).
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Exemplary Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors
To experimentally test the hypothesis that this compound modulates GABA-A receptors, a radioligand binding assay can be performed. This protocol is provided as an example of a standard method.
Objective: To determine if this compound can displace a known radiolabeled ligand from the benzodiazepine binding site of the GABA-A receptor or allosterically modulate the binding of a ligand to the GABA site.
Materials:
-
Rat cortical membranes (source of GABA-A receptors)
-
[³H]-Flunitrazepam (radioligand for the benzodiazepine site) or [³H]-Muscimol (radioligand for the GABA site)
-
This compound (test compound)
-
GABA (for allosteric modulation experiments)
-
Clonazepam (positive control for benzodiazepine site)
-
Tris-HCl buffer (pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw frozen rat cortical membranes on ice and resuspend in Tris-HCl buffer. Homogenize and centrifuge to wash the membranes. Resuspend the final pellet in fresh buffer to a desired protein concentration (e.g., 100-200 µ g/assay tube).
-
Assay Setup: In test tubes, add buffer, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound or the appropriate control. For allosteric modulation, a fixed concentration of GABA is also included.
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).
Conclusion
This compound represents a valuable and underexplored chiral building block for medicinal chemistry. While its direct pharmacological profile remains to be fully elucidated, the advantageous properties of the morpholine scaffold suggest its significant potential in the development of novel therapeutics, particularly for CNS disorders. Its utility as a tool to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates is well-supported by the prevalence of the morpholine motif in approved drugs. Future research should focus on the systematic pharmacological evaluation of this compound and its derivatives to unlock their full therapeutic potential.
References
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Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available from: [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available from: [Link]
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Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR. Available from: [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available from: [Link]
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4-Morpholineacetic acid | C6H11NO3 | CID 438968. PubChem. Available from: [Link]
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Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available from: [Link]
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Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI. Available from: [Link]
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Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available from: [Link]
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The γ-aminobutyric acid type B (GABAB) receptor agonist baclofen inhibits morphine sensitization by decreasing the dopamine level in rat nucleus accumbens. PubMed. Available from: [Link]
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Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. Available from: [Link]
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A Strategic Guide to De Novo Target Identification for (R)-Morpholin-3-yl-acetic acid
Abstract
The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties.[1] (R)-Morpholin-3-yl-acetic acid represents a chiral building block from this class, and while it is commercially available as a synthetic intermediate, its specific biological targets remain uncharacterized.[2][3] This guide presents a comprehensive, multi-pronged strategy for the de novo identification and validation of potential therapeutic targets for this compound. We move beyond theoretical discussions to provide actionable, field-proven experimental workflows, detailing the causality behind methodological choices. This document is intended for drug discovery researchers and scientists, providing a robust framework to uncover the mechanism of action for novel small molecules and translate those findings into viable therapeutic hypotheses.
Introduction: The Untapped Potential of a Privileged Scaffold
The morpholine heterocycle is a cornerstone of modern drug design, prized for its ability to improve pharmacokinetic profiles and engage in potent molecular interactions with a wide range of biological targets, from kinases to CNS receptors.[4][5] Compounds incorporating this moiety have shown diverse pharmacological activities, including anticancer, anti-inflammatory, and neuro-modulatory effects.[6][7] this compound, a specific and relatively unexplored enantiomer, stands as a compound of interest. Its structural features—a chiral center, a secondary amine, an ether linkage, and a carboxylic acid group—suggest a high potential for specific, stereoselective interactions with protein targets.
However, without a known biological target, the therapeutic potential of this compound is purely speculative. The critical first step in unlocking its value is to answer the fundamental question: What does it bind to in a biological system, and what is the functional consequence of that binding?
This guide provides an integrated, multi-platform strategy to systematically address this question. We will outline a logical progression of unbiased screening, orthogonal validation, and functional characterization, ensuring a high degree of scientific rigor at each step.
Part 1: A Multi-Modal Strategy for Target Discovery and Validation
Identifying a drug's target from a blank slate requires a carefully planned, multi-faceted approach. Relying on a single methodology is fraught with risk, as every technique has inherent limitations and potential for artifacts. Our proposed strategy is built on the principle of orthogonal validation, where candidate targets identified by one method are confirmed using a fundamentally different technique. This builds a robust case for a genuine drug-target interaction.
The overall workflow is designed to move from broad, unbiased discovery to highly specific, quantitative validation.
Caption: High-level workflow for de novo target identification.
Part 2: Unbiased Target Identification Methodologies
To cast the widest possible net, we will employ two distinct and powerful unbiased screening platforms: one biochemical (AC-MS) and one genetic (CRISPR-Cas9).
Affinity Chromatography-Mass Spectrometry (AC-MS)
This classic biochemical approach directly identifies proteins that physically interact with the compound of interest.[8] The core principle involves immobilizing the small molecule (the "bait") on a solid support, incubating it with a complex protein lysate, washing away non-specific binders, and identifying the specifically retained proteins ("prey") by mass spectrometry.[9]
Causality Behind Experimental Design: AC-MS is a direct physical method; it finds proteins that bind the compound, regardless of the functional outcome. This makes it an excellent primary discovery tool. The key challenge lies in synthesizing an affinity probe that retains biological activity and minimizes steric hindrance. A linker must be attached to the molecule at a position that does not interfere with its putative binding pharmacophore. For this compound, the secondary amine on the morpholine ring is a logical point of attachment, as it is often a site for synthetic modification in other morpholine-containing drugs.[6]
Caption: Experimental workflow for AC-MS target identification.
Protocol: Photo-Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of this compound incorporating a linker, a photoreactive crosslinking group (e.g., diazirine), and a biotin tag for affinity capture.[8]
-
Cell Culture and Treatment: Grow the cell line of interest (e.g., a cancer cell line if anti-proliferative effects are hypothesized) to ~80% confluency. Treat cells with the photo-affinity probe (e.g., 1-10 µM) for a sufficient time to allow cellular uptake and target binding. Include a vehicle-only control.
-
UV Crosslinking: Irradiate the cells with UV light (e.g., 365 nm) to covalently link the probe to its binding partners.[8]
-
Cell Lysis: Harvest and lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Affinity Capture: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotin-tagged probe and its crosslinked protein targets.
-
Washing: Perform stringent washes to remove non-covalently bound, non-specific proteins. The covalent crosslinking step makes this wash much more effective than traditional affinity chromatography.
-
On-Bead Digestion: Treat the beads with a protease (e.g., trypsin) to digest the captured proteins into peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in the probe-treated sample versus the control. Bona fide targets will be significantly enriched in the probe-treated sample.
CRISPR-Cas9 Functional Genomic Screening
CRISPR-Cas9 screens offer a powerful genetic approach to target identification.[10] Instead of asking "What does the drug bind to?", this method asks "Which genes are essential for the drug to exert its effect?". The screen can be performed in two main ways: a resistance screen (identifying gene knockouts that allow cells to survive a lethal dose of the compound) or a sensitizer screen (identifying knockouts that make cells more sensitive to a sub-lethal dose).[11]
Causality Behind Experimental Design: A resistance screen is often the most direct path to identifying a drug's primary target.[12] The logic is that if you knock out the protein the drug is designed to inhibit, the drug will no longer have an effect, and the cell will survive. This provides functional validation at the discovery stage.
Protocol: Genome-Wide CRISPR-Cas9 Resistance Screen
-
Dose-Response Curve: Determine the EC90 (the concentration that kills 90% of cells) for this compound in the chosen cell line.
-
Library Transduction: Transduce a population of Cas9-expressing cells with a genome-wide sgRNA library (e.g., GeCKO v2) at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells (e.g., using puromycin).
-
Cell Population Splitting: Split the cell population into two arms: a treatment group and a vehicle control group. Maintain sufficient cell numbers to ensure high coverage of the sgRNA library.
-
Drug Treatment: Treat the treatment arm with the EC90 concentration of this compound. Culture both populations for a sufficient number of doublings to allow for the selection of resistant clones.
-
Genomic DNA Extraction: Harvest cells from both arms and extract genomic DNA.
-
NGS Library Preparation & Sequencing: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA and prepare libraries for next-generation sequencing (NGS).
-
Data Analysis: Align sequencing reads and quantify the abundance of each sgRNA in the treatment versus control populations. sgRNAs that are significantly enriched in the treatment population are those that target genes whose knockout confers resistance. The top hits from this analysis are your primary target candidates.
Part 3: Orthogonal Validation of Candidate Targets
Hits from unbiased screens are merely candidates. Rigorous validation is essential to eliminate false positives and build a compelling case for a specific target. We will use two gold-standard techniques for this: Surface Plasmon Resonance (SPR) for direct binding analysis and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a physiological context.[13][14]
Surface Plasmon Resonance (SPR) for Direct Binding and Kinetics
SPR is a label-free optical technique that measures molecular interactions in real-time.[15] It provides quantitative data on binding affinity (KD) as well as the rates of association (kon) and dissociation (koff), offering deep insight into the binding mechanism.[16]
Causality Behind Experimental Design: After identifying a candidate protein (e.g., from AC-MS), SPR serves as the definitive in vitro test of direct physical interaction. It validates the primary screen and provides the quantitative affinity data needed to rank candidates and inform structure-activity relationship (SAR) studies.
Protocol: SPR Binding Analysis
-
Protein Immobilization: Covalently immobilize the purified recombinant candidate protein onto an SPR sensor chip surface.
-
Analyte Preparation: Prepare a series of precise dilutions of this compound in a suitable running buffer.
-
Interaction Analysis: Inject the compound dilutions sequentially over the protein-coated surface and a reference surface (for subtracting bulk refractive index changes). The binding is measured in real-time as a change in response units (RU).
-
Dissociation: After each injection, flow running buffer over the chip to measure the dissociation of the compound from the target.
-
Data Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and the equilibrium dissociation constant (KD = koff/kon).
Table 1: Hypothetical SPR Data for Validating AC-MS Hits
| Candidate Protein | KD (µM) | kon (1/Ms) | koff (1/s) | Comments |
| Kinase X | 0.25 | 2.5 x 105 | 0.0625 | High-affinity interaction, plausible target. |
| Protein Y | 15.7 | 1.1 x 104 | 0.173 | Weak interaction, likely non-specific or artifact. |
| Protein Z | > 100 | No Binding Detected | N/A | Not a direct binder. |
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a revolutionary method for verifying that a drug engages its target inside intact cells.[17] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, making it more resistant to thermal denaturation.[14]
Causality Behind Experimental Design: Finding a direct binder by SPR is crucial, but it doesn't prove the interaction occurs in the complex milieu of the cell. CETSA bridges this gap. A positive CETSA result is powerful evidence of physiological target engagement and is a critical step before committing to more complex cellular or in vivo studies.[18]
Protocol: CETSA Melt Curve Analysis
-
Cell Treatment: Treat intact cells with either this compound (e.g., at 10x the expected KD) or a vehicle control.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for a set time (e.g., 3 minutes), followed by rapid cooling.
-
Cell Lysis: Lyse the cells using a method like freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using a specific antibody-based method like Western Blot or ELISA.
-
Melt Curve Generation: Plot the percentage of soluble target protein as a function of temperature. A successful drug-target interaction will result in a rightward shift of the melt curve for the drug-treated sample, indicating thermal stabilization.
Part 4: Downstream Functional Analysis
Once a target has been validated by both SPR and CETSA, the final step is to connect target engagement with a functional cellular outcome. This involves designing assays based on the known or presumed function of the validated target.
For instance, if the validated target of this compound is identified as Kinase X from the PI3K/mTOR pathway (a common target family for morpholine-containing drugs), the following steps would be logical.[5]
-
In Vitro Kinase Assay: Confirm that the compound inhibits the enzymatic activity of recombinant Kinase X.
-
Western Blot Analysis: Treat cells with the compound and measure the phosphorylation status of a known downstream substrate of Kinase X. A decrease in phosphorylation would confirm functional inhibition in a cellular context.
Caption: Hypothetical signaling pathway for a validated kinase target.
Conclusion
The journey from a structurally interesting compound to a validated therapeutic target is a complex but navigable process. For a molecule like this compound, which belongs to a pharmacologically privileged class but lacks a known biological role, a systematic and rigorous identification strategy is paramount. By integrating the unbiased discovery power of AC-MS and CRISPR screening with the definitive validation provided by SPR and CETSA, researchers can build a high-confidence case for a novel drug-target interaction. This structured approach minimizes the risk of pursuing artifactual leads and provides the robust, multi-faceted evidence package required to advance a compound into the next phase of drug development.
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PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]
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ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
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Journal of Organic and Pharmaceutical Chemistry. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]
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MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]
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PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
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Chem-Impex. Morpholin-4-yl-acetic acid. [Link]
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NIH. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. [Link]
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PMC. Small molecule target identification using photo-affinity chromatography. [Link]
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Methodological & Application
in-vivo administration of (R)-Morpholin-3-yl-acetic acid
An Application Guide to the In-Vivo Administration of (R)-Morpholin-3-yl-acetic acid: A Framework for Preclinical Evaluation
Authored by a Senior Application Scientist
This document provides a comprehensive framework for the in-vivo administration and preclinical evaluation of this compound. Given that this compound is primarily available as a research chemical and building block, this guide is structured to lead a researcher through the logical progression of study design, from initial characterization to foundational pharmacokinetic and pharmacodynamic assessments. The principles and protocols outlined herein are designed to be broadly applicable to novel small molecules at the early stages of drug discovery.
The morpholine ring is a privileged scaffold in medicinal chemistry, present in a variety of approved drugs and biologically active compounds, exhibiting activities ranging from antibacterial to anticancer.[1][2] this compound, as a derivative, holds potential for further development, but its successful in-vivo evaluation hinges on a meticulously planned and executed experimental strategy.[3] This guide explains the causality behind each procedural choice, ensuring a robust and self-validating approach to preclinical research.[4]
Physicochemical Characterization & Pre-formulation
Before any in-vivo administration, a thorough understanding of the compound's physical and chemical properties is paramount. This initial phase dictates formulation strategy, administration route, and potential liabilities.
Causality: A compound's solubility and stability are the most critical determinants of its bioavailability. An insoluble or unstable compound will not yield reliable or reproducible in-vivo data. The hydrochloride salt of a compound is often used to improve aqueous solubility.[5] this compound is commercially available as a hydrochloride salt, which is reported to be water-soluble, a highly advantageous property for formulation.[3][6]
Key Physicochemical Parameters
| Property | Description | Significance for In-Vivo Studies |
| Solubility | The maximum concentration of a solute that can dissolve in a solvent. | Determines the feasibility of creating an injectable solution at the required concentration. Directly impacts bioavailability. |
| pKa | The pH at which the compound is 50% ionized and 50% non-ionized. | Influences solubility at different physiological pH values (e.g., stomach vs. intestine) and ability to cross biological membranes. |
| LogP/LogD | The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) indicating lipophilicity. | Predicts membrane permeability and potential for oral absorption. |
| Stability | The chemical integrity of the compound under various conditions (pH, temperature, light). | Ensures that the administered substance is the parent compound and not a degradant. Critical for data integrity. |
Protocol 1: Aqueous Solubility Assessment
-
Objective: To determine the approximate solubility of this compound HCl in a standard vehicle (e.g., 0.9% saline).
-
Materials: this compound HCl, sterile 0.9% saline, microcentrifuge tubes, vortex mixer, analytical balance, pH meter.
-
Procedure:
-
Prepare a supersaturated solution by adding an excess of the compound (e.g., 20 mg) to a known volume of saline (e.g., 1 mL) in a microcentrifuge tube.
-
Vortex the tube vigorously for 2 minutes.
-
Equilibrate the suspension at room temperature for 24 hours with gentle agitation to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Analyze the concentration of the compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
The resulting concentration is the equilibrium solubility.
-
Formulation Development & Vehicle Selection
The choice of vehicle is a critical experimental variable that can significantly impact the outcome of an in-vivo study.[7] An inappropriate vehicle can cause toxicity, inflammation, or alter the pharmacokinetics of the test compound.[8] For this compound HCl, its water solubility simplifies vehicle selection.[9]
Causality: The primary goal of formulation is to deliver the compound in a biocompatible, non-toxic, and stable manner that ensures maximum bioavailability for the chosen administration route. For water-soluble compounds, an isotonic saline or buffered solution is the gold standard.
Diagram 1: Vehicle Selection Decision Workflow
Caption: Decision tree for selecting an appropriate in-vivo vehicle.
Protocol 2: Preparation of a Dosing Solution (10 mg/mL)
-
Objective: To prepare a sterile, isotonic solution of this compound HCl for parenteral administration.
-
Rationale: A simple saline-based formulation is preferred to minimize confounding variables. The concentration should be calculated based on the desired dose (mg/kg) and a standard dosing volume (e.g., 10 mL/kg for mice).
-
Materials: this compound HCl, sterile 0.9% w/v sodium chloride (saline), sterile vials, analytical balance, sterile 0.22 µm syringe filters.
-
Procedure (Aseptic Technique):
-
Weigh the required amount of this compound HCl. For 10 mL of a 10 mg/mL solution, weigh 100 mg.
-
Transfer the compound to a sterile vial.
-
Add approximately 8 mL of sterile 0.9% saline.
-
Vortex gently until the compound is fully dissolved.
-
Adjust the final volume to 10 mL with sterile saline.
-
Measure the pH. If it is outside the physiological range (e.g., <5 or >8), adjust carefully with dilute NaOH or HCl.
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.
-
Label the vial clearly with the compound name, concentration, vehicle, and date of preparation. Store appropriately (e.g., at 4°C) and assess stability over the planned duration of the experiment.
-
In-Vivo Administration Protocols
The route of administration is chosen based on the study's objective, the compound's properties, and the desired pharmacokinetic profile.[10] All procedures must be conducted in accordance with institutional guidelines (e.g., IACUC) and with proper animal handling techniques to minimize stress and ensure accuracy.[11]
Common Administration Routes in Rodents
| Route | Abbreviation | Max Volume (Mouse) | Absorption Rate | Key Considerations |
| Intravenous | IV (tail vein) | 5 mL/kg (bolus) | Very Rapid (100% Bioavailability) | Requires technical skill; suitable for compounds with poor oral absorption.[11] |
| Intraperitoneal | IP | 10-20 mL/kg | Rapid | Easy to perform; bypasses first-pass metabolism but absorption can be variable.[12] |
| Subcutaneous | SC | 10 mL/kg | Slow / Sustained | Simple procedure; forms a depot for slow release; suitable for suspensions. |
| Oral Gavage | PO | 10 mL/kg | Variable | Mimics clinical route; subject to first-pass metabolism and GI tract degradation. |
Protocol 3: Intraperitoneal (IP) Injection in Mice
-
Objective: To administer the compound into the peritoneal cavity for rapid systemic absorption.
-
Rationale: IP injection is a common route in early preclinical studies due to its simplicity and speed, allowing for rapid screening.[12]
-
Procedure:
-
Properly restrain the mouse, ensuring the head is tilted downwards to move abdominal organs away from the injection site.
-
Use a 25-27 gauge needle.
-
Identify the injection site in the lower right abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.[10]
-
Insert the needle at a 15-20 degree angle, just deep enough to penetrate the abdominal wall.
-
Aspirate slightly by pulling back the plunger to ensure no fluid (urine, blood) is drawn. If fluid appears, withdraw and use a new sterile needle at a different site.
-
Inject the dosing solution smoothly.
-
Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Study Design
After establishing a safe and effective administration protocol, the next steps are to understand what the body does to the drug (PK) and what the drug does to the body (PD).[13][14]
Causality: A PK study is essential to understand a compound's exposure (concentration over time), which is then correlated with its biological effect in a PD study. This PK/PD relationship is fundamental to determining a therapeutic window and an effective dosing regimen.[15]
Diagram 2: The PK/PD Relationship
Caption: Conceptual flow from drug administration to therapeutic effect.
Protocol 4: Exploratory Pharmacokinetic (PK) Study
-
Objective: To determine the basic PK profile of this compound following a single IP dose in mice.
-
Procedure:
-
Animal Groups: Use a sufficient number of mice (e.g., 3 per time point) to account for biological variability.
-
Dosing: Administer a single IP dose of the compound (e.g., 10 mg/kg).
-
Sample Collection: Collect blood samples (e.g., via submandibular or saphenous vein) at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Plot plasma concentration vs. time and calculate key PK parameters.
-
Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time at which Cmax is reached. |
| AUC | Area Under the Curve; a measure of total drug exposure over time. |
| t½ | Half-life; the time required for the plasma concentration to decrease by 50%. |
Protocol 5: Example Pharmacodynamic (PD) Study
-
Objective: To assess the in-vivo efficacy of this compound in a relevant disease model.
-
Rationale: The morpholine scaffold is found in compounds with anti-inflammatory properties.[2][16] Therefore, a model of acute inflammation, such as acetic acid-induced colitis, can serve as a relevant initial test of biological activity.[17] This provides a tangible biological endpoint to measure against drug exposure.
-
Model: Acetic Acid-Induced Colitis in Rats.
-
Procedure:
-
Animal Groups: Control (no colitis), Vehicle (colitis + vehicle), Positive Control (colitis + sulfasalazine), and Test Groups (colitis + various doses of this compound).
-
Induction: Induce colitis via intrarectal administration of acetic acid.[17]
-
Treatment: Begin dosing with the test compound (e.g., daily IP injections) for a set period (e.g., 5 days).
-
Endpoint Assessment: At the end of the study, collect colon tissue and assess:
-
Macroscopic Damage Score: Visual scoring of inflammation and ulceration.
-
Histology: Microscopic evaluation of tissue damage and immune cell infiltration.
-
Biomarker Analysis: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) in colon tissue homogenates via ELISA.[14][18]
-
Myeloperoxidase (MPO) Assay: Quantify neutrophil infiltration.
-
-
-
Data Analysis: Compare the endpoints between the vehicle-treated and compound-treated groups to determine if this compound significantly reduces inflammation.
Diagram 3: Experimental Workflow for a PD Study
Caption: Timeline for an exemplary pharmacodynamic (PD) study.
Adherence to Ethical and Regulatory Standards
All preclinical research must be designed and conducted to the highest standards of rigor and transparency.[4] Key guidelines include:
-
Good Laboratory Practice (GLP): While not always fully required for early discovery studies, adhering to GLP principles ensures data quality and integrity.[19] The regulations (21 CFR Part 58) set standards for study conduct, personnel, facilities, protocols, and reporting.[19]
-
IACUC Approval: All protocols involving live animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical treatment and minimization of pain and distress.
-
ARRIVE Guidelines: The Animal Research: Reporting of In Vivo Experiments guidelines should be followed to ensure that publications report sufficient detail for the study to be reproducible and critically evaluated.
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Kulakov, I. V., & Fisyuk, A. S. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 1097–1132. [Link]
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Nixon, A., et al. (2020). Pre-clinical pharmacodynamic biomarker assays of immune modulation can translate to inform exploratory endpoints of target engagement in first-in-human clinical trial stages of drug discovery. Journal for ImmunoTherapy of Cancer, 8(Suppl 3), A1-A1. [Link]
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Application Notes and Protocols: Strategic Use of Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organic building blocks are the foundational molecular fragments from which complex organic molecules are constructed.[1][2][] Their strategic selection and application are paramount in medicinal chemistry, materials science, and drug development, enabling the efficient and precise assembly of target structures.[2] This guide provides an in-depth analysis of several key classes of building blocks, detailing their underlying chemical principles, practical applications, and step-by-step protocols. We will explore the utility of Grignard reagents for carbon-carbon bond formation, the versatility of organoboron compounds in Suzuki-Miyaura cross-coupling, and the efficiency of azides and alkynes in click chemistry. Furthermore, we will discuss the critical roles of protecting groups in multistep synthesis and chiral building blocks in the development of stereochemically defined molecules.
Introduction: The Logic of Molecular Construction
At its core, organic synthesis is a discipline of construction on a molecular scale. The "bottom-up" assembly of complex architectures relies on a toolkit of reliable and predictable reactions that join smaller, functionalized molecules known as building blocks. These building blocks can range from simple functionalized moieties like amines, carboxylic acids, and halides to more complex scaffolds such as heterocyclic rings.[][4] The strategic choice of building blocks is a critical determinant of the efficiency, convergency, and overall success of a synthetic route.
A well-designed building block strategy considers not only the desired bond formations but also the compatibility of functional groups, the introduction of stereocenters, and the overall convergency of the synthetic plan. This document will delve into the practical application of several classes of indispensable building blocks.
Grignard Reagents: Classic Carbon Nucleophiles for C-C Bond Formation
First reported by Victor Grignard in 1900, for which he was awarded the Nobel Prize in Chemistry in 1912, Grignard reagents remain one of the most powerful and widely used classes of organometallic building blocks in organic synthesis.[5] Formed by the reaction of an alkyl or aryl halide with magnesium metal, these reagents (R-Mg-X) are potent carbon nucleophiles and strong bases.[5][6] Their utility lies in their ability to form new carbon-carbon bonds through reactions with a wide array of electrophiles, most notably carbonyl compounds.[6][7]
Causality of Reactivity
The high reactivity of Grignard reagents stems from the polar nature of the carbon-magnesium bond, which places significant negative charge density on the carbon atom, rendering it highly nucleophilic. This inherent reactivity, however, also makes them highly sensitive to moisture and acidic protons.[6][7] Therefore, anhydrous conditions are essential for their successful preparation and use.[5]
Applications in Synthesis
The primary application of Grignard reagents is the synthesis of alcohols from carbonyl compounds.[7][8] The type of alcohol formed is dependent on the nature of the carbonyl starting material:
-
Primary Alcohols: Reaction with formaldehyde.
Grignard reagents also react with carbon dioxide to produce carboxylic acids after acidic workup, providing a valuable method for introducing this functional group.[6][7]
Experimental Protocol: Synthesis of a Tertiary Alcohol from a Ketone
This protocol describes the reaction of a Grignard reagent with a ketone to synthesize a tertiary alcohol.
Materials:
-
Alkyl or aryl halide (e.g., bromobenzene)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Ketone (e.g., acetone)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, condenser (all oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
Protocol:
-
Preparation of the Grignard Reagent: a. Set up an oven-dried three-neck round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen/argon inlet. b. Add magnesium turnings (1.2 equivalents) to the flask. c. In the dropping funnel, prepare a solution of the alkyl/aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF. d. Add a small portion of the halide solution to the magnesium turnings to initiate the reaction (indicated by cloudiness and/or gentle reflux). If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary. e. Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Reaction with the Ketone: a. Cool the Grignard solution in an ice bath. b. Prepare a solution of the ketone (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. c. Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup and Purification: a. Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. b. Continue adding the ammonium chloride solution until the solids dissolve. c. Transfer the mixture to a separatory funnel and separate the organic layer. d. Extract the aqueous layer with diethyl ether. e. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. f. Filter and concentrate the solution under reduced pressure to yield the crude tertiary alcohol. g. Purify the product by distillation or column chromatography as needed.
Caption: Workflow for the synthesis of a tertiary alcohol using a Grignard reagent.
Suzuki-Miyaura Cross-Coupling: A Pillar of Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[10] Its significance stems from the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid building blocks.[11]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[12][13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) complex.[12][14] This step is often the rate-determining step of the reaction.[12]
-
Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, displacing the halide.[12][14] This step requires activation of the boronic acid with a base.[11]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[12][14]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid.
Materials:
-
Aryl bromide (1.0 equivalent)
-
Phenylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., a mixture of toluene and water)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Inert atmosphere (nitrogen or argon)
Protocol:
-
Reaction Setup: a. To a reaction vessel, add the aryl bromide, phenylboronic acid, and base. b. Evacuate and backfill the vessel with an inert gas (repeat three times). c. Add the solvent mixture (e.g., toluene:water 4:1) via syringe. d. Add the palladium catalyst under a positive pressure of the inert gas.
-
Reaction: a. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. b. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. c. Transfer to a separatory funnel and separate the layers. d. Extract the aqueous layer with the organic solvent. e. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. f. Filter and concentrate under reduced pressure. g. Purify the crude product by column chromatography or recrystallization.
| Component | Role | Common Examples |
| Organic Halide/Triflate | Electrophile | Aryl bromides, aryl iodides, vinyl triflates |
| Organoboron Reagent | Nucleophile | Boronic acids, boronic esters |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Base | Activates boronic acid | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |
| Solvent | Reaction medium | Toluene, dioxane, THF, DMF (often with water) |
Click Chemistry: The Power of Simplicity and Efficiency
Coined by K. Barry Sharpless, "click chemistry" is a concept that emphasizes the use of highly efficient, reliable, and stereospecific reactions for the rapid synthesis of new molecules.[15][16] These reactions are characterized by high yields, simple reaction conditions, and the generation of inoffensive byproducts.[16][17] The premier example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which joins an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[17][18]
The "Cream of the Crop" Reaction
The CuAAC reaction is exceptionally robust and can be performed in a variety of solvents, including water.[18] The azide and alkyne functional groups are largely unreactive towards many other functional groups found in biological systems, making this reaction bioorthogonal and ideal for applications in bioconjugation, drug discovery, and materials science.[16]
Applications in Drug Development and Beyond
The modular nature of click chemistry allows for the rapid generation of large libraries of compounds for high-throughput screening.[19] The resulting triazole ring is not just a linker but can also be a key pharmacophore, exhibiting a range of biological activities.[19] Applications include:
-
Peptide cyclization and modification.[17]
-
DNA-peptide conjugation.[17]
-
Fluorescent labeling of biomolecules.[17]
-
Synthesis of PET imaging agents.[17]
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the CuAAC reaction.
Materials:
-
Alkyne-containing building block (1.0 equivalent)
-
Azide-containing building block (1.0 equivalent)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-10 mol%)
-
Sodium ascorbate (5-20 mol%)
-
Solvent (e.g., a mixture of t-butanol and water)
Protocol:
-
Reaction Setup: a. In a reaction vial, dissolve the alkyne and azide building blocks in the chosen solvent system (e.g., t-butanol:water 1:1). b. In a separate vial, prepare a fresh solution of sodium ascorbate in water. c. In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
-
Reaction: a. To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. b. Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours. c. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: a. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). b. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. c. Filter and concentrate under reduced pressure. d. Purify the triazole product by column chromatography or recrystallization if necessary.
Strategic Considerations: Protecting Groups and Chirality
Protecting Groups: The Art of Temporary Modification
In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily block the reactivity of one group while a transformation is carried out elsewhere in the molecule.[20][21] This is the role of a protecting group.[20] The use of protecting groups adds steps to a synthesis (protection and deprotection), so they are used only when necessary.[21]
An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the reaction conditions of subsequent steps.
-
Readily removed in high yield under mild conditions that do not affect other functional groups.[21]
| Functional Group | Common Protecting Groups | Deprotection Conditions |
| Alcohol | Silyl ethers (TMS, TBDMS), Benzyl ether (Bn) | Acid/Fluoride, Hydrogenolysis |
| Amine | Carbamates (Boc, Cbz) | Acid, Hydrogenolysis |
| Carbonyl | Acetals, Ketals | Acidic hydrolysis[22] |
Chiral Building Blocks: The Importance of Stereochemistry
Most biological targets, such as enzymes and receptors, are chiral.[23] Consequently, the stereochemistry of a drug molecule is critical to its biological activity. The use of enantiomerically pure chiral building blocks is a cornerstone of modern asymmetric synthesis, allowing for the construction of stereochemically defined molecules.[23][]
Chiral building blocks can be obtained from several sources:
-
The Chiral Pool: Readily available natural products like amino acids and sugars.
-
Asymmetric Synthesis: The use of chiral catalysts or auxiliaries to create a desired stereoisomer.[23]
-
Enantioseparation: The separation of a racemic mixture, for example, by chiral chromatography.[23]
The incorporation of chiral building blocks early in a synthetic sequence can be a highly efficient strategy for controlling the stereochemistry of the final product.
Conclusion
The judicious selection and application of building blocks are fundamental to the success of any synthetic endeavor. Grignard reagents, organoboron compounds for Suzuki-Miyaura coupling, and azides/alkynes for click chemistry represent just a few of the powerful tools available to the modern synthetic chemist. By understanding the underlying principles of their reactivity and mastering the associated experimental protocols, researchers can efficiently construct complex molecular architectures with a high degree of control. The strategic use of protecting groups and chiral building blocks further enhances the sophistication and efficacy of these synthetic efforts, ultimately enabling the development of novel therapeutics and advanced materials.
References
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Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
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Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
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Organic Chemistry Portal. Protective Groups. Retrieved from [Link]
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Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Grignard Reaction Reagents: A Toolbox for Chemists. (2024, September 19). Retrieved from [Link]
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ACS Catalysis. (2022, June 28). Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions. Retrieved from [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
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ACS Publications. The Grignard Reagents. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
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AAPPTEC. Click Chemistry Building Blocks for Peptide Synthesis Archives. Retrieved from [Link]
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Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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YouTube. (2019, May 4). Grignard Reagent, Formation and Synthetic applications. Retrieved from [Link]
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. Retrieved from [Link]
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University of Illinois. (2004, November 8). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. Retrieved from [Link]
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YouTube. (2018, September 10). Protecting Groups in Organic Synthesis. Retrieved from [Link]
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Hilaris Publisher. (2023, August 29). Advances in Organic Building Blocks: Design, Synthesis and Applications of Functional Materials. Retrieved from [Link]
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ResearchGate. Chiral Building Blocks in Asymmetric Synthesis | Request PDF. Retrieved from [Link]
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Application Notes & Protocols: A Guide to Experimental Design for Structure-Activity Relationship (SAR) Studies
Introduction: The Rationale Behind Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) analysis is a foundational element in the intricate process of drug discovery.[1] It systematically investigates how subtle modifications to a molecule's chemical structure influence its biological activity.[1] By designing, synthesizing, and testing a series of structurally related compounds, researchers can identify the key molecular features that govern a compound's potency, selectivity, and overall safety profile.[1] This iterative process is paramount for progressing from initial "hits"—compounds with weak, often non-specific activity—to highly optimized "lead" compounds that are viable candidates for further development.[1][2]
The core principle of SAR is that the biological effects of a novel chemical compound can often be predicted from its molecular structure by comparing it to other similar compounds.[3] This is because molecules with similar structures are likely to share similar physical and biological properties.[3] A well-designed SAR study not only accelerates the drug discovery timeline but also mitigates risks by identifying potential safety issues early on.[1]
This guide provides a detailed overview of the experimental design, key methodologies, and data interpretation strategies essential for conducting robust and insightful SAR studies. It is intended for researchers, scientists, and drug development professionals seeking to optimize their hit-to-lead campaigns.
The Iterative Nature of SAR: The Design-Make-Test-Analyze (DMTA) Cycle
SAR exploration is not a linear path but a cyclical process known as the Design-Make-Test-Analyze (DMTA) cycle.[4][5] Each turn of this cycle provides crucial data that informs the subsequent round of molecular modifications, progressively refining the compound's properties.[5]
Caption: The iterative Design-Make-Test-Analyze (DMTA) cycle in SAR studies.
Part 1: Strategic Design of Compound Libraries for SAR
The success of an SAR campaign is heavily dependent on the thoughtful design of the compound library. The goal is to maximize the information obtained from a minimal number of synthesized compounds.
Hit Identification and Scaffolding
The starting point for an SAR study is a "hit" compound, typically identified from high-throughput screening (HTS).[6] The initial focus is to identify the core molecular scaffold that is essential for activity.
-
Scaffold Hopping and Novel Chemical Entities: This involves designing new chemical structures that retain the key pharmacophoric features of the original hit but possess a different core structure. This can lead to improved properties and novel intellectual property.
R-Group and Substituent Analysis
Once a core scaffold is established, the focus shifts to modifying the "R-groups" or substituents. The selection of these modifications should be systematic and aim to probe various physicochemical properties.
-
Systematic Modifications: Analogs should be designed to systematically alter properties like size, lipophilicity, electronic character, and hydrogen bonding capacity.[7] For example, a series of analogs could be created by substituting a hydrogen atom with a methyl, ethyl, and isopropyl group to probe the effect of steric bulk.
-
Matched Molecular Pair Analysis (MMPA): This powerful technique compares pairs of compounds that differ by only a single, well-defined structural transformation.[8][9][10] By analyzing the change in activity associated with this specific transformation across multiple pairs, researchers can build a robust understanding of its impact.[11] This method is particularly useful for identifying "activity cliffs," where a small structural change leads to a large change in potency.[12]
Part 2: The "Make" Phase - Synthesis of Analogs
The synthesis of the designed compounds is often the most time-consuming and resource-intensive part of the DMTA cycle.[4] Efficiency in this phase is critical for maintaining momentum in the SAR campaign.
-
Parallel Synthesis: This approach allows for the simultaneous synthesis of multiple compounds, significantly accelerating the "Make" phase.
-
Automated Synthesis Platforms: The integration of robotics and automation can further streamline the synthesis, purification, and characterization of compound libraries.[4]
Part 3: The "Test" Phase - In Vitro Assays for SAR
A well-designed panel of in vitro assays is essential for generating the data needed to build the SAR.[13] These assays should be robust, reproducible, and relevant to the biological target of interest.
Primary Assays: Measuring On-Target Activity
These assays directly measure the interaction of the compound with its intended biological target.
-
Binding Assays: These assays quantify the affinity of a compound for its target.[14]
-
Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data (association and dissociation rates) and affinity (KD).[15]
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).[16]
-
Radioligand Binding Assays: A highly sensitive method that uses a radiolabeled ligand to compete with the test compound for binding to the target.
-
-
Functional Assays: These assays measure the biological effect of the compound on the target's function.
-
Enzyme Inhibition Assays: Determine the potency of a compound in inhibiting the activity of a target enzyme (e.g., IC50).
-
Receptor Activation/Antagonism Assays: Measure the ability of a compound to either activate (agonist) or block (antagonist) a receptor.
-
Protocol: Enzyme Inhibition Assay (Generic)
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in a suitable buffer.
-
Prepare a stock solution of the substrate in the same buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well or 384-well plate, add the enzyme solution.
-
Add the test compounds at various concentrations.
-
Include positive (known inhibitor) and negative (vehicle control) controls.
-
Pre-incubate the enzyme and compound mixture for a defined period.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring a change in absorbance, fluorescence, or luminescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Secondary Assays: Assessing Selectivity and Off-Target Effects
It is crucial to assess whether a compound is selective for its intended target.
-
Selectivity Profiling: Testing compounds against a panel of related targets (e.g., other kinases, GPCRs) to determine their selectivity profile.
Early ADME/Tox Profiling
Integrating early Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) assays into the SAR workflow is critical for identifying compounds with favorable drug-like properties.[17][18][19] This helps to avoid late-stage failures due to poor pharmacokinetics or toxicity.[17]
-
Solubility: Measurement of a compound's solubility in aqueous buffers.
-
Permeability: Assessment of a compound's ability to cross biological membranes, often using Caco-2 or PAMPA assays.
-
Metabolic Stability: Evaluation of a compound's stability in the presence of liver microsomes or hepatocytes.
-
Cytotoxicity: Assessment of a compound's general toxicity to cells.
| ADME/Tox Parameter | Common In Vitro Assay | Desired Outcome |
| Solubility | Kinetic or Thermodynamic Solubility Assay | High aqueous solubility |
| Permeability | Caco-2 or PAMPA Assay | High permeability |
| Metabolic Stability | Liver Microsome Stability Assay | Low to moderate clearance |
| Cytotoxicity | Cell Viability Assay (e.g., MTT, CellTiter-Glo) | Low cytotoxicity |
Part 4: The "Analyze" Phase - Data Interpretation and Model Building
The final step in the DMTA cycle is the analysis and interpretation of the collected data.[20] This is where the structure-activity relationships are elucidated.
SAR Table Generation
The data is typically organized into an SAR table, which lists the chemical structures of the analogs and their corresponding biological activities and other measured properties.[3] This allows for a systematic comparison of the compounds.
Computational Approaches to SAR
Computational methods can significantly enhance the analysis of SAR data and guide the design of new compounds.[1]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structures of compounds with their biological activities.[21][22][23] These models can then be used to predict the activity of new, untested compounds.[1][23]
-
Molecular Docking: This technique predicts the preferred orientation of a compound when bound to a target protein.[21] It can provide insights into the key interactions that are responsible for binding and activity.
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Application Notes & Protocols for the Development of Analgesics and Anti-Inflammatory Drugs
Abstract
The development of novel analgesics and anti-inflammatory therapeutics remains a critical endeavor in modern medicine, addressing a global need for safer and more effective treatments for a spectrum of acute and chronic conditions. This guide provides a comprehensive overview of the preclinical drug discovery workflow, from initial target identification to in vivo validation. We present detailed, field-proven protocols for key in vitro and in vivo assays, explain the scientific rationale behind experimental choices, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals, providing the technical foundation and practical guidance necessary to navigate the complexities of pain and inflammation research.
Introduction: The Landscape of Pain and Inflammation
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or damaged cells, orchestrated by a complex interplay of molecular and cellular events.[1] Key mediators include transcription factors like NF-κB, which regulates the expression of pro-inflammatory genes, and enzymes such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).[1][2] While acute inflammation is a protective process essential for healing, its dysregulation can lead to chronic inflammatory diseases and persistent pain.
Pain itself is a multifaceted sensory and emotional experience. Nociceptive pain arises from the stimulation of specialized sensory neurons called nociceptors, which can be sensitized by inflammatory mediators, leading to hypersensitivity. Key molecular players in nociception include ion channels like the Transient Receptor Potential Vanilloid 1 (TRPV1), which acts as a sensor for heat, protons, and various inflammatory molecules.[3]
The goal of analgesic and anti-inflammatory drug development is to selectively modulate these pathways to alleviate pain and resolve inflammation without the significant side effects associated with current therapies like opioids and traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1]
The Drug Discovery Workflow: A Phased Approach
The path from a novel concept to a clinical candidate is a rigorous, multi-stage process. Each phase employs specific assays and models designed to answer critical questions about a compound's efficacy, selectivity, and safety.
Caption: A streamlined workflow for analgesic and anti-inflammatory drug development.
In Vitro Screening: From Target to 'Hit'
Initial screening of compound libraries is performed using in vitro assays, which are cost-effective, rapid, and suitable for high-throughput applications.[1] These assays can be biochemical (cell-free) or cell-based.
Key Molecular Targets & Assays
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are the primary targets for NSAIDs. The goal is often to find selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with COX-1 inhibition.
-
NF-κB Pathway: This transcription factor is a master regulator of inflammation.[2][4] Assays often involve reporter genes (e.g., luciferase) downstream of an NF-κB response element in a relevant cell line.
-
TRP Ion Channels: Channels like TRPV1 are crucial for pain sensation.[3] Antagonists are sought to block channel activation. Assays typically measure ion influx, often using calcium-sensitive fluorescent dyes.[5][6]
Application Protocol 1: Fluorometric COX-2 Inhibitor Screening Assay
This protocol describes a method to screen for COX-2 inhibitors by measuring the peroxidase activity of the enzyme.
Scientific Rationale: The COX enzyme has two distinct activities: a cyclooxygenase activity that converts arachidonic acid to Prostaglandin G2 (PGG2) and a peroxidase activity that reduces PGG2 to PGH2. This assay conveniently measures the peroxidase component, which is coupled to the oxidation of a fluorogenic probe, providing a robust signal for high-throughput screening.[7]
Materials:
-
Purified, recombinant human COX-2 enzyme
-
COX Assay Buffer
-
Fluorometric Probe (e.g., Amplex™ Red)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
Test compounds and positive control (e.g., Celecoxib)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a master mix containing COX Assay Buffer, Heme, and the fluorometric probe.
-
Compound Plating: Add 2 µL of test compounds (dissolved in DMSO) and controls to the wells of the 96-well plate. Include "vehicle control" (DMSO only) and "no enzyme" wells for background subtraction.
-
Enzyme Addition: Add 20 µL of a working solution of diluted COX-2 enzyme to all wells except the "no enzyme" control.[8]
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. This step allows the inhibitors to bind to the enzyme before the reaction starts.[9]
-
Reaction Initiation: Add 20 µL of the substrate, arachidonic acid, to all wells to start the reaction.
-
Signal Detection: Immediately begin measuring the fluorescence intensity kinetically over 10-20 minutes using a plate reader (Excitation/Emission ~540nm/590nm).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the kinetic read).
-
Normalize the data: % Inhibition = 100 * (1 - ([Rate_Test_Compound] - [Rate_No_Enzyme]) / ([Rate_Vehicle_Control] - [Rate_No_Enzyme])).
-
Plot % Inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation & Quality Control:
-
Positive Control: A known COX-2 inhibitor (e.g., Celecoxib) should produce a dose-dependent inhibition curve with an IC50 in the expected range.
-
Z'-factor Calculation: For HTS, the Z'-factor should be calculated from the positive and vehicle controls. A Z' > 0.5 indicates a robust and reliable assay.
In Vivo Models: Assessing Efficacy and Physiology
While in vitro assays are essential for initial screening, they cannot replicate the complex physiology of a living organism.[1] Therefore, promising compounds must be evaluated in preclinical animal models that mimic aspects of human pain and inflammation.[10][11][12][13] The choice of model is critical and depends on the specific therapeutic hypothesis.
Common Models of Inflammation and Nociception
| Model | Type | Primary Endpoint | Mechanism & Relevance |
| Carrageenan-Induced Paw Edema | Acute Inflammation | Paw Volume/Thickness | Measures edema resulting from inflammatory mediators like prostaglandins.[14] Classic model for screening NSAIDs.[15] |
| Formalin Test | Nociceptive Pain | Paw Licking/Flinching Time | Biphasic response: Phase 1 (acute neurogenic pain) and Phase 2 (inflammatory pain with central sensitization).[16][17][18][19] |
| Hot Plate / Tail Flick Test | Acute Nociceptive Pain | Latency to Response | Measures response to a thermal stimulus, primarily assessing centrally-acting analgesics like opioids.[20] |
Application Protocol 2: Carrageenan-Induced Paw Edema in the Rat
This protocol details a standard method for evaluating the anti-inflammatory properties of a test compound.
Scientific Rationale: The subcutaneous injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces a predictable and reproducible acute inflammatory response.[15] This response is biphasic: an early phase (0-2 hours) involves the release of histamine and serotonin, while the later phase (3-6 hours) is mediated by prostaglandins and involves neutrophil infiltration.[21] Measuring the resulting paw swelling (edema) provides a quantitative assessment of the inflammatory process and the efficacy of anti-inflammatory drugs.[22]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compound and vehicle
-
Positive control drug (e.g., Indomethacin, 10 mg/kg)
-
Plebthysmometer or digital calipers
-
Oral gavage needles
Step-by-Step Methodology:
-
Acclimatization: Allow animals to acclimate to the facility for at least 3-5 days and to the testing room for 1 hour before the experiment.
-
Grouping: Randomly assign animals to groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).
-
Baseline Measurement (V₀): Measure the volume of the right hind paw of each rat using a plethysmometer before any treatment. This is the baseline reading.
-
Compound Administration: Administer the vehicle, positive control, or test compound to the respective groups, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[15] The timing is crucial; administration usually occurs 30-60 minutes before the carrageenan injection to allow for absorption.[14][23]
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[15][22]
-
Post-Induction Measurements (Vₜ): Measure the paw volume again at specific time points after the carrageenan injection, typically every hour for up to 6 hours.[15] The 3-hour time point is often the peak of the prostaglandin-mediated phase.
-
Data Analysis:
-
Calculate the edema (increase in paw volume) for each animal at each time point: Edema (mL) = Vₜ - V₀.[15]
-
Calculate the Percentage Inhibition of Edema for each treated group compared to the vehicle control group: % Inhibition = 100 * (1 - [Edema_Treated / Edema_Control]).
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Researchers should adhere to ethical guidelines to minimize animal suffering.[24] Stimuli should not exceed the animal's tolerance, and humane endpoints must be established.[24]
Application Protocol 3: The Formalin Test in the Mouse
This protocol is used to assess analgesic compounds against both acute and tonic/inflammatory pain.
Scientific Rationale: The formalin test is a highly predictive model that generates a biphasic pain response.[16] The first phase (0-5 minutes post-injection) reflects acute, neurogenic pain from the direct activation of nociceptors (primarily TRPA1 channels).[16] The second, tonic phase (15-30 minutes post-injection) is driven by an inflammatory response and central sensitization within the spinal cord.[16][18] This dual mechanism allows for the differentiation of compounds acting on acute nociception versus those with anti-inflammatory or anti-hyperalgesic properties.
Materials:
-
Male C57BL/6 or CD-1 mice (20-25g)
-
5% Formalin solution (diluted in saline to 2.5% for injection)
-
Test compound, vehicle, and positive controls (e.g., Morphine for both phases, an NSAID for Phase 2)
-
Transparent observation chambers with mirrors for unobstructed viewing
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Timer
Step-by-Step Methodology:
-
Acclimatization: Place mice individually into the observation chambers for at least 30 minutes to allow them to adapt to the new environment.[17]
-
Compound Administration: Administer the vehicle or test compounds at the appropriate time before the formalin injection (e.g., 30 minutes for i.p., 60 minutes for p.o.).
-
Induction of Nociception: Briefly remove the mouse from the chamber and inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation and Scoring: Immediately return the mouse to the chamber and start a timer for 30-60 minutes. Record the cumulative time (in seconds) that the animal spends licking, biting, or flinching the injected paw.
-
Phase 1 Score: Total time spent in nocifensive behaviors from 0 to 5 minutes.
-
Phase 2 Score: Total time spent in nocifensive behaviors from 15 to 30 minutes.[16]
-
-
Data Analysis:
-
Calculate the mean score for each group in both Phase 1 and Phase 2.
-
Compare the scores of the treated groups to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
A significant reduction in the score indicates an antinociceptive effect.[17]
-
Key Signaling Pathways in Pain & Inflammation
Understanding the underlying molecular pathways is essential for rational drug design. Visualizing these pathways can clarify points of intervention for novel therapeutics.
The NF-κB Pro-Inflammatory Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central hub for inflammatory signaling.[25] In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα.[25] Pro-inflammatory stimuli, such as TNF-α or IL-1, activate the IκB kinase (IKK) complex, which phosphorylates IκBα.[26] This phosphorylation targets IκBα for degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like COX-2, cytokines, and chemokines.[2][26]
Caption: The canonical NF-κB signaling pathway, a key target for anti-inflammatory drugs.
The TRPV1 Pain Pathway
TRPV1 is a non-selective cation channel expressed on nociceptive sensory neurons. It is activated by a variety of noxious stimuli, including heat, acidic conditions, and capsaicin (the pungent component of chili peppers).[5] Inflammatory mediators like bradykinin and nerve growth factor can sensitize the channel, lowering its activation threshold and contributing to thermal hyperalgesia.[5] Activation of TRPV1 leads to an influx of Ca²⁺ and Na⁺ ions, causing membrane depolarization, action potential firing, and the sensation of pain.[5]
Caption: Activation of the TRPV1 ion channel on sensory neurons leading to pain signaling.
Conclusion and Future Directions
The development of analgesics and anti-inflammatory drugs is a complex but vital field of research. The strategic application of a tiered screening approach, beginning with robust in vitro assays and progressing to predictive in vivo models, is paramount for success. While classic models have proven invaluable, the field continues to evolve. Future efforts will likely focus on developing more sophisticated models, such as 3D cell cultures and "skin-on-a-chip" systems, to better mimic human physiology and improve the translational success of preclinical candidates.[27] Furthermore, a deeper understanding of the genetic and epigenetic factors influencing pain and inflammation will pave the way for more personalized and effective therapies.
References
-
Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. International Journal of Scientific and Research Publications, 15(3), 1-10. [Link]
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Loram, L. C., & Taylor, F. R. (2011). Formalin Murine Model of Pain. Bio-protocol, 1(1), e1. [Link]
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Discovery and development of TRPV1 antagonists. (2023, October 23). In Wikipedia. [Link]
-
Mogil, J. S. (2009). Preclinical Pain Research: Can we do Better? Pain, 143(1-2), 1-3. [Link]
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
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NF-κB. (2024, January 18). In Wikipedia. [Link]
-
Fuchs, D., Gassenmaier, T., & Wirleitner, B. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Pteridines, 16(1), 1-7. [Link]
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Charlton, E. (1983). Ethical Guidelines for Pain Research in Humans. Pain, 16(2), 109-110. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
-
Assessment of Nociception in the Formalin Test. (n.d.). Bio-protocol. [Link]
-
Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024). Molecules, 29(18), 4321. [Link]
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O'Neill, G. P., Mancini, J. A., & Kargman, S. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(4), 842-851. [Link]
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Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II. (2023). Frontiers in Pain Research, 4, 1324316. [Link]
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Gavva, N. R. (2009). Setbacks in the Clinical Development of TRPV1 Antagonists: What Next? The Open Drug Discovery Journal, 1(1), 1-10. [Link]
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Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings. (2024). International Journal of Molecular Sciences, 25(13), 7015. [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). Pharmaceutics, 15(1), 256. [Link]
-
Formalin-Induced Nociceptive Pain Model. (n.d.). Charles River Laboratories. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2009). Current Protocols in Pharmacology, Chapter 5, Unit 5.5. [Link]
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Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. [Link]
-
Experimental protocol of nociception induced by formalin test in mice... (n.d.). ResearchGate. [Link]
-
preclinical screening models for Analgesic drugs. (2018, July 10). [PPTX]. SlideShare. [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
-
functional in vitro assays for drug discovery. (2023, August 18). [Video]. YouTube. [Link]
-
Development of Non-Opioid Analgesics for Chronic Pain | Draft Guidance for Industry. (2025). U.S. Food and Drug Administration. [Link]
-
TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. (2011). Pharmaceuticals, 4(10), 1349-1369. [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]
-
A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. (2023). Frontiers in Physiology, 14, 1184617. [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research, 6(17), 294-303. [Link]
-
Preclinical Assessment of Candidate Analgesic Drugs: Recent Advances and Future Challenges. (2008). Journal of Pain, 9(2), 103-112. [Link]
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Tjølsen, A., Berge, O. G., Hunskaar, S., Rosland, J. H., & Hole, K. (1992). The formalin test: an evaluation of the method. Pain, 51(1), 5-17. [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
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Development of Clinical Practice Guidelines in the Field of Pain. (n.d.). International Association for the Study of Pain (IASP). [Link]
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Improving Pre-Clinical Development of Novel Interventions to Treat Pain. (2022). Neurobiology of Pain, 12, 100109. [Link]
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Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. [Link]
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Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with (R)-Morpholin-3-yl-acetic acid
Welcome to the technical support center for (R)-Morpholin-3-yl-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common solubility issues encountered during experimental work with this compound. As a zwitterionic molecule, this compound presents a unique solubility profile that can be effectively managed with a clear understanding of its chemical properties.
Understanding the Molecule: The Zwitterionic Nature of this compound
This compound is an amino acid derivative containing both a basic secondary amine within the morpholine ring and an acidic carboxylic acid group. In the solid state and in solutions at neutral pH, the acidic proton from the carboxyl group is transferred to the basic nitrogen atom, forming a zwitterion. This dual ionic character is the primary determinant of its solubility behavior.
The solubility of zwitterions is highly dependent on the pH of the solution. They tend to be most soluble at acidic or basic pH values where they exist as either a cation or an anion, and least soluble at their isoelectric point (pI), where the net charge is zero.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
If you are working with the freebase form of this compound, you may encounter limited solubility in neutral water. This is because at neutral pH, the compound exists predominantly as a zwitterion, which can have strong intermolecular interactions, leading to lower solubility. The hydrochloride salt of this compound, however, exhibits excellent solubility in water.
Q2: What is the recommended solvent for this compound?
For aqueous solutions, it is highly recommended to use the hydrochloride salt of this compound, which is freely soluble in water. If you only have the freebase, adjusting the pH of the water will be necessary to achieve dissolution (see Troubleshooting Guide). For organic solvents, the related compound, morpholin-4-yl-acetic acid, is reported to be slightly soluble in DMSO and methanol. This suggests that this compound will likely have limited solubility in non-polar organic solvents but may be dissolved in polar aprotic solvents like DMSO and DMF, or polar protic solvents like methanol and ethanol, possibly with gentle heating.
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is directly influenced by pH due to its zwitterionic nature.
-
In acidic conditions (low pH): The carboxylate group is protonated (-COO⁻ → -COOH), and the amine group remains protonated (-NH₂⁺-). The molecule carries a net positive charge, increasing its solubility in aqueous media.
-
In basic conditions (high pH): The ammonium group is deprotonated (-NH₂⁺- → -NH-), and the carboxyl group remains as a carboxylate (-COO⁻). The molecule carries a net negative charge, which also enhances its aqueous solubility.
-
At the isoelectric point (pI): The compound has a net zero charge, leading to minimal solubility in water.
Q4: Can I heat the solution to improve solubility?
Gentle heating can be an effective method to increase the rate of dissolution and the solubility of this compound in many solvents. However, it is crucial to be aware of the compound's stability at elevated temperatures. Prolonged or excessive heating should be avoided to prevent potential degradation. Always start with gentle warming and monitor for any changes in the appearance of the solution, such as color change, which might indicate decomposition.
Troubleshooting Guide
Issue 1: Poor Solubility of the Freebase in Aqueous Solutions
Cause: The compound is at or near its isoelectric point (pI) in neutral water, minimizing its solubility.
Solution Protocol:
-
Preparation of Acidic Solution (to form the hydrochloride salt in situ):
-
Suspend the (R)-Morpholin-in-3-yl-acetic acid freebase in deionized water.
-
Slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) dropwise while stirring.
-
Continue adding acid until the solid completely dissolves. The resulting solution will have a pH below the pKa of the carboxylic acid group.
-
-
Preparation of Basic Solution:
-
Suspend the (R)-Morpholin-in-3-yl-acetic acid freebase in deionized water.
-
Add a dilute solution of a base, such as sodium hydroxide (e.g., 1 M NaOH), dropwise while stirring.
-
Continue adding the base until the solid is fully dissolved. The final pH will be above the pKa of the morpholinium ion.
-
Issue 2: Difficulty Dissolving in Organic Solvents
Cause: The high polarity and zwitterionic nature of the compound limit its solubility in many organic solvents, especially non-polar ones.
Troubleshooting Steps:
-
Solvent Selection:
-
Prioritize polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) .
-
Polar protic solvents like methanol or ethanol can also be effective, although solubility might be lower than in DMSO or DMF. A related compound has shown slight solubility in methanol.
-
-
Improving Dissolution:
-
Sonication: Place the vial containing the compound and solvent in an ultrasonic bath. This can help break up solid aggregates and accelerate dissolution.
-
Gentle Heating: Warm the mixture gently (e.g., to 30-40 °C) with stirring. Avoid high temperatures to prevent degradation.
-
Technical Data and Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₃ | |
| Molecular Weight | 145.16 g/mol | |
| Appearance | White to off-white solid | |
| pKa of Morpholine (conjugate acid) | ~8.36 | |
| Predicted pKa of Carboxylic Acid | ~2.25 (for morpholin-4-yl-acetic acid) | |
| Predicted Isoelectric Point (pI) | ~(2.25 + 8.36) / 2 = ~5.3 | |
| Solubility of HCl Salt | Excellent in water | |
| Predicted Solubility of Freebase | Slightly soluble in DMSO and methanol |
Experimental Workflow Diagrams
Workflow for Dissolving this compound Freebase in Aqueous Solution
Caption: Decision workflow for aqueous dissolution.
Solvent Selection Logic for Organic Media
Caption: Solvent selection guide for organic media.
References
-
PubChem. (n.d.). 4-Morpholineacetic acid. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (2023, December 29). Morpholine. In Wikipedia. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). ((3R)-morpholin-3-yl)methanol hydrochloride. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Merck Index. (n.d.). Morpholine. Retrieved January 25, 2026, from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS Organic Division. Retrieved January 25, 2026, from [Link]
-
University of Calgary. (n.d.). Table of pKa and pI values. Retrieved January 25, 2026, from [Link]
- Carl ROTH. (n.d.).
Technical Support Center: Asymmetric Synthesis of Morpholine Derivatives
Welcome to the technical support center for the asymmetric synthesis of morpholine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve the yield and enantioselectivity of your reactions.
Introduction: The Importance of Chiral Morpholines
Chiral morpholine scaffolds are privileged structures in medicinal chemistry, frequently appearing in pharmaceuticals and biologically active compounds. Their presence can enhance metabolic stability, aqueous solubility, and other pharmacokinetic properties. Achieving high stereochemical control during their synthesis is often paramount to therapeutic efficacy. This guide focuses on troubleshooting common issues encountered in the asymmetric synthesis of these valuable molecules.
Section 1: Troubleshooting Low Yield and Enantioselectivity
This section addresses the most common challenges researchers face: suboptimal yields and poor stereochemical control.
Frequently Asked Questions (FAQs) - Low Yield
Question 1: My asymmetric hydrogenation of a dehydromorpholine derivative is giving a low yield. What are the likely causes?
Answer: Low yields in the asymmetric hydrogenation of dehydromorpholines can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Activity:
-
Catalyst Poisoning: Rhodium catalysts are susceptible to poisoning by basic nitrogen-containing compounds.[1] If your substrate or product is a free amine, it can competitively bind to the metal center and inhibit catalysis. Ensure your substrate is appropriately protected (e.g., with a carbamate like Cbz or Boc).[2]
-
Catalyst Deactivation: The catalyst can deactivate through various mechanisms, including the formation of inactive η⁶-arene rhodium complexes if your solvent or substrate contains aromatic moieties.[3] While often reversible, high concentrations of arenes can sequester the active catalyst. Additionally, primary alcohols used as solvents can sometimes be dehydrogenated to aldehydes, which can then decarbonylate the catalyst.[3]
-
Improper Catalyst Preparation: The active catalyst is often prepared in situ. Ensure you are using anhydrous, degassed solvents and inert atmosphere techniques (glovebox or Schlenk line) to prevent catalyst oxidation.
-
-
Reaction Conditions:
-
Insufficient Hydrogen Pressure: Some dehydromorpholine substrates are electron-rich and sterically hindered, requiring higher hydrogen pressures (e.g., 30-50 atm) for efficient reduction.[2]
-
Suboptimal Temperature: While many asymmetric hydrogenations run at room temperature, some less reactive substrates may require gentle heating. Conversely, excessive heat can lead to catalyst decomposition and side reactions.
-
Solvent Choice: The coordinating ability of the solvent can influence the reaction. Non-coordinating solvents like dichloromethane (DCM) are often a good starting point.[2]
-
-
Substrate Quality:
-
Impurities: Ensure your dehydromorpholine substrate is pure. Residual acids or bases from the synthesis of the precursor can interfere with the catalyst.
-
Protecting Group: The choice of N-protecting group is crucial. While Cbz and Boc groups are often effective, strongly coordinating groups or those that can be cleaved under hydrogenation conditions should be avoided. For instance, N-Ts (tosyl) protected dehydromorpholines have been reported to be unreactive in some cases.[2]
-
Question 2: I'm attempting an intramolecular hydroamination to form a morpholine ring, but the reaction is sluggish and gives a complex mixture. What should I investigate?
Answer: Intramolecular hydroamination reactions can be sensitive to several factors. Here’s a troubleshooting guide:
-
Catalyst Inhibition: The amine starting material can act as a ligand for the metal catalyst, leading to catalyst inhibition.[4] This is particularly problematic with highly basic amines. Using less nucleophilic amines or protecting the amine can mitigate this issue.
-
Side Reactions:
-
Isomerization: The catalyst can sometimes isomerize the double bond of your substrate to a less reactive position.
-
Dimerization/Oligomerization: At higher concentrations or temperatures, intermolecular reactions can compete with the desired intramolecular cyclization.
-
-
Reaction Conditions:
-
Co-catalysts: Some hydroamination reactions benefit from the addition of a co-catalyst. For instance, Brønsted acids can protonate the amine, preventing it from coordinating to the catalyst and freeing up a coordination site for the alkene.[4]
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity. A solvent screen is often necessary.
-
-
Substrate Structure: The length and flexibility of the tether between the amine and the alkene are critical for successful intramolecular cyclization. If the tether is too short or too rigid, the cyclization may be disfavored.
Frequently Asked Questions (FAQs) - Low Enantioselectivity
Question 3: My asymmetric hydrogenation is proceeding to full conversion, but the enantiomeric excess (ee) is low. How can I improve it?
Answer: Low enantioselectivity in an otherwise high-yielding reaction points towards issues with the stereodifferentiating step. Consider the following:
-
Ligand Choice: The chiral ligand is the primary determinant of enantioselectivity. Not all ligands are suitable for all substrates. A screening of different classes of chiral phosphine ligands is often necessary. For dehydromorpholines, ligands with large bite angles have shown promise.
-
N-Protecting Group: The nature of the N-protecting group can have a profound impact on enantioselectivity. For example, in the hydrogenation of a particular dehydromorpholine, an N-Cbz group gave superior enantioselectivity compared to N-Boc or other carbamates.[2] This is likely due to subtle electronic and steric interactions with the chiral catalyst.
-
Substituent Effects: The electronic and steric properties of substituents on the dehydromorpholine ring can influence the enantioselectivity. For instance, substrates with ortho-substituents on an aromatic ring at the 2-position have been observed to give excellent enantioselectivities, which may be attributed to steric directing effects.[2][5]
-
Reaction Parameters:
-
Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity by favoring the transition state leading to the major enantiomer.
-
Solvent: The solvent can influence the conformation of the substrate-catalyst complex and thus the enantioselectivity.
-
Additives: In some cases, additives can improve enantioselectivity. However, they can also inhibit the reaction, so they should be used judiciously.
-
-
Water Content: Trace amounts of water can sometimes affect the catalyst's performance and the resulting enantioselectivity.[6][7] Ensure you are using anhydrous solvents.
Question 4: I am performing a resolution of a racemic morpholine derivative, but the separation is incomplete. What can I do?
Answer: Incomplete resolution can be due to several factors related to the resolving agent and the crystallization process:
-
Choice of Resolving Agent: The resolving agent must form diastereomeric salts with significantly different solubilities. A screening of different chiral acids or bases is often required.
-
Solvent System: The solvent system for crystallization is critical. The ideal solvent should provide a large difference in the solubility of the two diastereomeric salts.
-
Racemization: If the chiral center of your morpholine derivative is labile, it might be racemizing under the resolution conditions (e.g., in the presence of acid or base).[8][9] Consider milder conditions or a different resolution strategy.
-
Purification of Diastereomeric Salts: Ensure that the crystallization process is efficient in separating the two diastereomers. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
Section 2: Analytical and Purification Troubleshooting
Accurate analysis and efficient purification are crucial for obtaining reliable results and pure products.
Frequently Asked Questions (FAQs) - Analysis and Purification
Question 5: I am having trouble developing a chiral HPLC method to determine the ee of my morpholine derivative. What are some common issues?
Answer: Developing a robust chiral HPLC method can be challenging. Here are some common problems and solutions:
-
Poor Resolution:
-
Column Selection: The choice of chiral stationary phase (CSP) is the most critical factor. Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) and macrocyclic glycopeptide-based (e.g., Chirobiotic™) columns are good starting points for screening.[10]
-
Mobile Phase: The mobile phase composition (solvents and additives) significantly affects the separation. For polysaccharide columns, a mixture of hexane/isopropanol or other alcohols is common in normal phase mode. In reversed-phase mode, acetonitrile/water or methanol/water with buffers or additives are used.
-
Temperature: Lowering the column temperature can sometimes improve resolution.
-
-
Peak Tailing:
-
Secondary Interactions: Peak tailing can be caused by unwanted interactions between the analyte and the stationary phase (e.g., with residual silanols). Adding a small amount of a basic or acidic modifier to the mobile phase can help to reduce tailing.
-
Column Contamination: A contaminated guard or analytical column can lead to poor peak shape.[11]
-
-
Co-elution with Impurities: Achiral impurities from the reaction can co-elute with one of the enantiomers, leading to an inaccurate determination of the ee.[12] It may be necessary to purify the sample achirally before chiral analysis or to develop a method that separates both the enantiomers and the impurities.
Question 6: My purified chiral morpholine seems to have a lower ee than the crude product. What could be the cause?
Answer: A decrease in ee during purification can be due to racemization. This is more likely to occur if the chiral center is acidic or basic and is exposed to harsh conditions during work-up or purification.
-
Work-up: Avoid prolonged exposure to strong acids or bases during the work-up procedure. A rapid and mild work-up is recommended.
-
Purification:
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause racemization of acid-sensitive compounds. Using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) can prevent this.
-
Temperature: Avoid high temperatures during solvent evaporation or distillation, as this can also lead to racemization.
-
Section 3: Experimental Protocols and Data
This section provides detailed protocols for common procedures and representative data to guide your experimental design.
Protocol 1: General Procedure for Asymmetric Hydrogenation of N-Cbz-dehydromorpholine
Materials:
-
N-Cbz-dehydromorpholine substrate
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
Chiral bisphosphine ligand (e.g., (R,R,R)-SKP-Phos)
-
Anhydrous and degassed dichloromethane (DCM)
-
High-purity hydrogen gas
-
Autoclave or high-pressure reactor
-
Schlenk line and glassware
-
Glovebox
Procedure:
-
Catalyst Preparation (in a glovebox):
-
To a dry Schlenk flask, add [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral bisphosphine ligand (1.1 mol%).
-
Add anhydrous, degassed DCM to dissolve the components.
-
Stir the solution at room temperature for 30 minutes to form the active catalyst.
-
-
Reaction Setup:
-
In a separate Schlenk flask, dissolve the N-Cbz-dehydromorpholine substrate (1.0 eq) in anhydrous, degassed DCM.
-
Transfer the substrate solution to the autoclave.
-
Using a cannula, transfer the prepared catalyst solution to the autoclave containing the substrate.
-
-
Hydrogenation:
-
Seal the autoclave and purge with hydrogen gas 3-5 times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 30-50 atm).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Carefully vent the hydrogen gas from the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., hexanes/ethyl acetate).
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Table 1: Influence of N-Protecting Group on Asymmetric Hydrogenation
| Entry | N-Protecting Group | Yield (%) | ee (%) |
| 1 | Cbz | >99 | 92 |
| 2 | Boc | >99 | 85 |
| 3 | COOiBu | >99 | 88 |
| 4 | Ts | 0 | - |
Reaction conditions: Dehydromorpholine substrate (0.2 mmol), [Rh(cod)₂]SbF₆ (1 mol%), chiral ligand (1.05 mol%), H₂ (30 atm), DCM (2 mL), rt, 24 h. Data adapted from Li, M. et al. (2021).[2]
Section 4: Visualizing Workflows and Concepts
Diagram 1: Troubleshooting Workflow for Low Yield in Asymmetric Hydrogenation
Caption: Troubleshooting Decision Tree for Low Yield.
Diagram 2: Key Factors Influencing Enantioselectivity
Caption: Factors Influencing Enantioselectivity.
References
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061–15066. [Link]
-
Chevé, N., & Jackson, R. F. W. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters, 14(17), 4482–4485. [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
University of York. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]
-
American Pharmaceutical Review. (2013, October 28). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. [Link]
-
Barta, K., Riener, K., & Leitner, W. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 11(7), 833. [Link]
-
Chemistry LibreTexts. (2023, June 30). Hydroamination. [Link]
-
Chiral Technologies Europe. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Zhang, J., Liu, C., Wang, X., Chen, J., Zhang, Z., & Zhang, W. (2018). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications, 54(45), 6024-6027. [Link]
-
Wang, Y., & Knowles, R. R. (2018). A redox-enabled strategy for intramolecular hydroamination. Chemical Science, 9(28), 6090–6094. [Link]
-
Felluga, F., Grizančić, B., & Zanut, D. (2019). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Catalysts, 9(11), 939. [Link]
-
International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. [Link]
-
Noyori, R. (2003). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 79(4), 83-96. [Link]
-
Deadman, B. J., Gomm, J. C., Guild, F. T., Jones, D. J., & North, M. (2023). Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. Reaction Chemistry & Engineering, 8(1), 133-143. [Link]
-
Gao, M., Ming, J.-J., Lv, H., & Zhang, X. (2015). Highly Regio- and Enantioselective Synthesis of γ,δ-Unsaturated Amido Esters by Catalytic Hydrogenation of Conjugated Enamides. Angewandte Chemie International Edition, 54(6), 1885–1887. [Link]
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Zhang, J., Liu, C., Wang, X., Chen, J., Zhang, Z., & Zhang, W. (2018). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications, 54(45), 6024-6027. [Link]
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Morandi, B., et al. (2020). Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation. Journal of the American Chemical Society, 142(4), 2055-2065. [Link]
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The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) ChemInform Abstract: Synthesis, Reactions, Applications, and Biological Activity of Diethanolamine and Its Derivatives. Retrieved from [Link]
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ResearchGate. (2012). Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. Retrieved from [Link]
-
ResearchGate. (2012). Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects. Retrieved from [Link]
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Chromatography Forum. (2010, October 23). Chiral separation problem. [Link]
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Organic Process Research & Development. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. [Link]
- Google Patents. (1957).
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LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
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LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
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Organic Reactions. (2013). Hydroamination of Alkenes. [Link]
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Accounts of Chemical Research. (2003). Pioneering Perspectives on Asymmetric Hydrogenation. [Link]
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EURL-Pesticides. (n.d.). Residue Findings of Diethanolamine, Triethanolamine and Morpholine in Food. Retrieved from [Link]
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Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]
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Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Togni, A. (2015). Asymmetric Hydrogenation. ETH Zurich. [Link]
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Journal of the American Chemical Society. (2004). Structures and Reaction Pathways in Rhodium(I)-Catalyzed Hydrogenation of Enamides: A Model DFT Study. [Link]
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Royal Society of Chemistry. (2018). A redox-enabled strategy for intramolecular hydroamination. [Link]
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ResearchGate. (2012). Unusual effects of separation conditions on chiral separations. Retrieved from [Link]
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Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
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Deadman, B. J., Gomm, J. C., Guild, F. T., Jones, D. J., & North, M. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. Organic Process Research & Development, 25(2), 266–280. [Link]
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Frontiers in Chemistry. (2020). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. [Link]
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Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
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stability of (R)-Morpholin-3-yl-acetic acid in aqueous solution
Welcome to the technical support center for (R)-Morpholin-3-yl-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in aqueous solutions. Given the limited published stability data for this specific molecule, this document synthesizes information based on the well-understood chemistry of its core functional groups: the morpholine ring, the secondary amine, and the carboxylic acid. We provide robust protocols to empower you to generate precise stability data for your specific applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in a standard aqueous buffer (e.g., PBS, pH 7.4) at room temperature?
Based on the general stability of the morpholine heterocycle, this compound is anticipated to be reasonably stable in neutral aqueous solutions for standard experimental durations. The morpholine ring itself is chemically robust and not prone to spontaneous degradation under these conditions. Both the secondary amine and the carboxylic acid are stable functional groups at neutral pH.
However, "stable" is application-dependent. For long-term storage (weeks to months), we strongly recommend conducting a preliminary stability assessment in your specific buffer system. Subtle degradation can occur over extended periods, potentially impacting the results of sensitive assays.
Q2: How is the pH of the aqueous solution likely to affect the stability of this compound?
The pH of the solution is a critical parameter influencing the stability of this molecule due to its amphoteric nature (containing both acidic and basic groups).
-
Acidic Conditions (pH < 4): In acidic solutions, the secondary amine of the morpholine ring will be protonated, forming a morpholinium salt. This protonation generally protects the amine from oxidative degradation. The molecule is expected to be relatively stable, although extreme acidic conditions (pH < 1) coupled with high temperatures could potentially promote acid-catalyzed hydrolysis of the ether linkage in the morpholine ring over long durations, though this is unlikely under typical experimental conditions.
-
Neutral Conditions (pH 6-8): In this range, the molecule will exist as a zwitterion. This is typically the pH range of greatest stability for many amino acid-like compounds.
-
Basic Conditions (pH > 8): In basic solutions, the secondary amine will be in its free base form, making it more susceptible to oxidation. The presence of dissolved oxygen or trace metal ions can catalyze the oxidative degradation of secondary amines. Therefore, prolonged storage in basic solutions, especially if not deoxygenated, may lead to degradation.
Q3: What are the potential degradation pathways for this compound in an aqueous solution?
While specific degradation products have not been reported in the literature, we can postulate the most probable degradation pathways based on the molecule's structure. The primary points of vulnerability are the secondary amine and the alpha-carbon to the ether oxygen.
-
Oxidation: The secondary amine is the most likely site for oxidative degradation, which can be promoted by air (oxygen), trace metal ions, or oxidizing agents. This could lead to the formation of N-oxides or ring-opened products.
-
Photodegradation: Although the molecule lacks a strong chromophore, prolonged exposure to high-energy light (especially UV) could potentially induce radical-mediated degradation pathways.
-
Hydrolysis (under forced conditions): While the ether bond in the morpholine ring is generally stable, forced conditions such as very low pH and high temperature could lead to ring opening.
Below is a diagram illustrating these potential degradation pathways.
Caption: Experimental workflow for assessing pH-dependent stability.
Procedure:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate for pH 3 & 5, phosphate for pH 7, borate for pH 9).
-
Sample Preparation: Prepare a solution of this compound in each buffer at the desired final concentration (e.g., 10 µg/mL).
-
Time Points: Dispense aliquots of each solution into separate vials for each time point (e.g., 0, 4, 8, 24, 48, 72 hours).
-
Incubation: Store the vials at the desired temperature (e.g., room temperature, ~25°C), protected from light.
-
Sample Analysis: At each time point, remove the corresponding vials and immediately analyze by HPLC to determine the concentration of the parent compound. If immediate analysis is not possible, freeze the samples at -80°C to halt further degradation.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample for each pH. Plot the results to visualize the stability profile.
References
-
MORPHOLINE | -
- Source:
-
URL: [Link]
-
Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban - ResearchG
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-
URL: [Link]
-
Morpholine - Wikipedia
- Source: Wikipedia
-
URL: [Link]
- **Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Technical Support Center: Enhancing the Enantiomeric Excess of (R)-Morpholin-3-yl-acetic Acid
Welcome to the Technical Support Center for chiral purity enhancement. This guide is designed for researchers, chemists, and drug development professionals actively working with chiral morpholine derivatives. Here, we address common challenges encountered during the synthesis and purification of (R)-Morpholin-3-yl-acetic acid, a valuable building block in medicinal chemistry. Our focus is on providing practical, field-tested solutions to increase its enantiomeric excess (e.e.).
This resource is structured as a series of troubleshooting questions and in-depth answers, reflecting the iterative and problem-solving nature of chemical research. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high enantiopurity.
Frequently Asked Questions & Troubleshooting Guide
Question 1: I have synthesized racemic Morpholin-3-yl-acetic acid and need to isolate the (R)-enantiomer. Where do I start?
Answer:
The most established and scalable method for separating enantiomers of a racemic acid is through diastereomeric salt resolution . This technique involves reacting your racemic mixture with an enantiomerically pure chiral base (a resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most importantly, different solubilities.[1][2][3][4] This difference allows for their separation by fractional crystallization.
The general workflow is as follows:
-
Screening for a Resolving Agent: Select a variety of commercially available, enantiomerically pure bases.
-
Screening for a Solvent: Test the solubility of the diastereomeric salts in various solvents to find one where one salt is significantly less soluble than the other.
-
Crystallization: Dissolve the racemic acid and the chosen resolving agent in the optimal solvent and allow the less soluble diastereomeric salt to crystallize.
-
Isolation and Liberation: Isolate the crystallized salt and then liberate the desired enantiomer of the acid by treatment with a strong acid.
Question 2: My attempt at diastereomeric salt resolution resulted in a low enantiomeric excess. What are the likely causes and how can I improve it?
Answer:
Low enantiomeric excess after a single crystallization is a common issue. Several factors can contribute to this, and a systematic approach to optimization is key.
Core Causality: The success of this method hinges on the solubility difference between the two diastereomeric salts. If this difference is small in your chosen solvent system, the undesired diastereomer will co-precipitate, leading to low e.e.
Troubleshooting Steps:
-
Systematic Solvent Screening: The choice of solvent is the most critical parameter.[5] You must identify a solvent or solvent mixture that maximizes the solubility difference between the (R)-acid:(chiral base) salt and the (S)-acid:(chiral base) salt. A recommended screening approach is outlined in the protocol below.
-
Optimize Crystallization Conditions:
-
Temperature: A slower cooling rate can lead to more selective crystallization and higher purity of the desired diastereomer.
-
Concentration: Ensure you are in the metastable zone for crystallization. If the solution is too concentrated, both diastereomers may crash out of solution. If it's too dilute, you may not get any crystallization.[5]
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, seeding the solution can promote the crystallization of that specific salt.[6]
-
-
Recrystallization: A single crystallization is often not enough. One or two rounds of recrystallization of the isolated diastereomeric salt can significantly enhance the enantiomeric excess.
-
Choice of Resolving Agent: If optimization of the solvent and crystallization conditions does not yield the desired purity, you may need to screen for a different chiral resolving agent. Common choices for resolving racemic acids include:
-
(R)-(+)-α-Methylbenzylamine
-
(S)-(-)-α-Methylbenzylamine
-
Brucine
-
Strychnine
-
Quinine
-
Detailed Experimental Protocols
Protocol 1: Systematic Screening for Diastereomeric Salt Resolution
This protocol provides a structured workflow for identifying the optimal resolving agent and solvent for the resolution of (±)-Morpholin-3-yl-acetic acid.
Materials:
-
Racemic Morpholin-3-yl-acetic acid
-
A selection of chiral resolving agents (e.g., (R)-(+)-α-Methylbenzylamine, (S)-(-)-α-Methylbenzylamine, Brucine)
-
A variety of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, and mixtures with water)
-
Small-scale vials or test tubes
-
Heating and stirring capabilities
Workflow Diagram:
Caption: Workflow for Diastereomeric Salt Resolution.
Step-by-Step Procedure:
-
Preparation: In separate vials, prepare small-scale solutions of your racemic Morpholin-3-yl-acetic acid in a variety of solvents. Do the same for your chosen chiral resolving agents.
-
Mixing: In a systematic manner, combine the acid and resolving agent solutions in different solvent systems. Use a stoichiometric amount of the resolving agent.
-
Crystallization: Gently heat the mixtures with stirring until all solids dissolve. Allow the vials to cool slowly to room temperature and then, if necessary, cool further in an ice bath.
-
Observation: Note which systems produce a crystalline solid. Systems that remain clear or form an oil are not suitable.[5]
-
Initial Analysis: For the systems that yielded crystals, isolate the solid by filtration, wash with a small amount of cold solvent, and dry. Liberate the acid from a small sample of the salt and analyze the enantiomeric excess by a suitable method (see Protocol 3).
-
Optimization: Take the most promising conditions (the ones that gave the highest initial e.e.) and optimize by varying the concentration and cooling rate. Perform at least one recrystallization of the diastereomeric salt.
-
Liberation of the Final Product: Once a high diastereomeric excess is achieved for the salt, dissolve it in water and acidify with a strong acid (e.g., 1M HCl) to a pH of ~1-2. This will protonate the chiral amine, making it water-soluble, and liberate your desired carboxylic acid. Extract the this compound with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain your final product.
Question 3: Diastereomeric salt resolution is not working well for my system. Are there alternative methods?
Answer:
Yes, if diastereomeric salt resolution proves inefficient, enzymatic kinetic resolution is a powerful alternative. This method utilizes an enzyme that selectively catalyzes a reaction on one enantiomer of your racemic mixture, allowing for the separation of the unreacted enantiomer from the product.[7]
For a racemic carboxylic acid, you would first need to convert it to an ester (e.g., a methyl or ethyl ester). Then, a lipase can be used to selectively hydrolyze one of the ester enantiomers back to the carboxylic acid.
Workflow Diagram:
Caption: Enzymatic Kinetic Resolution Workflow.
Advantages of Enzymatic Resolution:
-
High Selectivity: Enzymes often exhibit extremely high enantioselectivity.
-
Mild Conditions: Reactions are typically run at or near room temperature and neutral pH, which can prevent side reactions.
Considerations:
-
This method requires an additional step of esterification and subsequent hydrolysis.
-
The theoretical maximum yield for the desired enantiomer is 50%, as the other enantiomer is consumed.
Protocol 2: General Procedure for Enzymatic Kinetic Resolution
Materials:
-
Racemic Morpholin-3-yl-acetic acid methyl ester
-
A selection of lipases (e.g., Lipase from Candida antarctica (CALB), Lipase from Candida rugosa)
-
Phosphate buffer (e.g., pH 7.0)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Base for pH adjustment (e.g., 0.1M NaOH)
Step-by-Step Procedure:
-
Esterification: Convert your racemic Morpholin-3-yl-acetic acid to its methyl or ethyl ester using standard procedures (e.g., refluxing in the corresponding alcohol with a catalytic amount of strong acid).
-
Enzymatic Hydrolysis: Suspend the racemic ester in a phosphate buffer. Add the chosen lipase (typically 1-10% by weight of the substrate).
-
Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 30 °C). The hydrolysis of the ester will produce the carboxylic acid, causing the pH to drop. Monitor the reaction progress by titrating with a dilute base to maintain a constant pH, or by taking small aliquots and analyzing by TLC or HPLC.
-
Quenching the Reaction: The ideal point to stop the reaction is at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.[8]
-
Separation: Once the reaction is stopped, separate the produced carboxylic acid from the unreacted ester. This can typically be achieved by adjusting the pH and performing a liquid-liquid extraction.
-
Analysis: Analyze the enantiomeric excess of both the recovered ester and the carboxylic acid to determine the selectivity of the enzyme.
Question 4: How do I accurately determine the enantiomeric excess of my final product?
Answer:
Accurate determination of enantiomeric excess is crucial for validating your resolution process. The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .[9][10][11]
Principle: Chiral HPLC uses a stationary phase that is itself chiral. This creates a chiral environment where the two enantiomers of your compound interact differently, leading to different retention times and allowing for their separation and quantification.[9]
Data Presentation: Typical Chiral HPLC Parameters
| Parameter | Recommended Starting Conditions |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) or protein-based (e.g., Chiral AGP)[9] |
| Mobile Phase | Hexane/Isopropanol with a small amount of an acidic or basic additive (e.g., Trifluoroacetic acid for acidic compounds) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV detection (select a wavelength where the compound absorbs) |
Protocol 3: Chiral HPLC Method Development
Step-by-Step Procedure:
-
Column Selection: Based on the structure of Morpholin-3-yl-acetic acid (a cyclic amino acid derivative), a polysaccharide-based or protein-based chiral column is a good starting point.
-
Mobile Phase Screening: Begin with a standard mobile phase like 90:10 Hexane:Isopropanol. To improve peak shape for the carboxylic acid, add 0.1% Trifluoroacetic Acid (TFA).
-
Optimization: Run an injection of your racemic standard. If you see no separation, or poor resolution, adjust the ratio of Hexane to Isopropanol. Increasing the percentage of the polar solvent (Isopropanol) will generally decrease retention times.
-
Quantification: Once baseline separation is achieved, integrate the peak areas for both the (R) and (S) enantiomers. The enantiomeric excess (% e.e.) is calculated as:
% e.e. = (|Area_R - Area_S|) / (Area_R + Area_S) * 100
By systematically applying these troubleshooting strategies and detailed protocols, researchers can overcome common hurdles in chiral resolution and successfully increase the enantiomeric excess of this compound for their drug discovery and development programs.
References
-
St-Jean, M., et al. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering. Available at: [Link]
-
Wijtmans, R., et al. (2004). Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives. Synthesis. Available at: [Link]
-
Zhang, Z., et al. (2021). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. ResearchGate. Available at: [Link]
-
Reddy, G. S., et al. (2013). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Journal of Pharmaceutical Analysis. Available at: [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Available at: [Link]
-
Mamaghani, M. (2007). Enzyme Catalyzed Kinetic Resolution of Racemic Methyl 3-Acetylbicyclo [2.2.1] Hept-5-ene-2-carboxylate Using Pig′s Liver Esterase. ResearchGate. Available at: [Link]
-
Buller, A. R., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]
-
Costa, A. M., et al. (2012). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Organic Process Research & Development. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2018). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules. Available at: [Link]
-
Li, Y., et al. (2017). Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics. RSC Advances. Available at: [Link]
-
Skrobiszewski, A., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules. Available at: [Link]
-
Agilent Technologies. (2013). Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. Agilent Technologies. Available at: [Link]
-
Check, C. T., et al. (2023). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Thomas, C. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]
-
Li, G. Z. (2012). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available at: [Link]
-
Roy, A., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition. Molecules. Available at: [Link]
-
Borowiecki, P., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences. Available at: [Link]
-
Wang, Z., et al. (2023). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Asano, Y., et al. (2020). Novel (S)-Selective Hydrolase from Arthrobacter sp. K5 for Kinetic Resolution of Cyclic Amines. Catalysts. Available at: [Link]
-
Ríos-Lombardía, N., et al. (2014). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2-(Quinolin-8-yl)benzylalcohols. The Journal of Organic Chemistry. Available at: [Link]
-
Guiry, P. J., et al. (2025). Virtual Planar Chirality. A New Approach to Catalyst and Ligand Design. Sciforum. Available at: [Link]
-
Lorenz, H., et al. (2025). Application of Preferential Crystallization for Different Types of Racemic Compounds. MDPI. Available at: [Link]
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Gardossi, L., et al. (2009). Kinetic Resolution of Aliphatic β-Amino Acid Amides by β-Aminopeptidases. ChemBioChem. Available at: [Link]
-
Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Royal Society of Chemistry. Available at: [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
Blacker, A. J., & Headley, C. E. (2011). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. Available at: [Link]
-
Gröger, H. (2019). Some important cyclic β-amino acids. ResearchGate. Available at: [Link]
-
Dong, Z., et al. (2014). Development and validation of HPLC method for the resolution of drug intermediates. ResearchGate. Available at: [Link]
-
Bosits, M. H., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Available at: [Link]
-
Akiyama, T., & Mori, K. (2016). Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective. Organic & Biomolecular Chemistry. Available at: [Link]
-
Singh, M. (2021). Unlock the Secrets of Chiral Resolution in Organic Compounds! YouTube. Available at: [Link]
-
Cebolla, V. L., et al. (1998). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. Available at: [Link]
-
Lam, A. W. H., & Ng, K. M. (2004). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. American Institute of Chemical Engineers. Available at: [Link]
-
Bommarius, A. S., & Riebel, B. R. (2004). 8 Engineering enzyme selectivity. Biocatalysis. Available at: [Link]
-
Cross, H., et al. (2004). Enzymatic esterification of lavandulol--a partial kinetic resolution of (S)-lavandulol and preparation of optically enriched (R)-lavandulyl acetate. Biotechnology Letters. Available at: [Link]
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Technical Support Center: Navigating Cytotoxicity of Morpholine Derivatives in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholine derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate cytotoxicity in your cell-based assays. Our goal is to equip you with the scientific rationale and practical steps to ensure the accuracy and reproducibility of your experimental data.
Introduction: The Duality of Morpholine Derivatives
The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical and metabolic properties.[1] This versatile heterocycle is a component of numerous bioactive molecules, including many with potent anticancer activity.[1][2] However, the very properties that make these derivatives effective can also lead to challenges in the laboratory, primarily in the form of unintended or excessive cytotoxicity in cell-based assays. Understanding the root cause of observed cytotoxicity is paramount to correctly interpreting your results and advancing your research.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when working with morpholine derivatives in cell culture.
Q1: Why is my morpholine derivative showing high cytotoxicity even at low concentrations?
High cytotoxicity at low concentrations can stem from several factors. It could be an indication of potent, on-target activity, especially if you are working with a cancer cell line that is highly dependent on the molecular target of your compound. Alternatively, it could be a result of off-target effects, where the compound interacts with unintended cellular components, or it could be an artifact of the experimental conditions.[3] It is crucial to differentiate between these possibilities to validate your findings.
Q2: Could the solvent I'm using be contributing to the cytotoxicity?
Absolutely. Solvents such as DMSO and ethanol, while necessary to dissolve many morpholine derivatives, can be toxic to cells, especially at higher concentrations.[4] The effects of solvents can be highly relevant for the interpretation of immunomodulatory and cytotoxic effects.[4] It is essential to always include a vehicle control (cells treated with the same concentration of solvent as your highest compound concentration) in your experiments to account for any solvent-induced toxicity.
Q3: How do I know if the cytotoxicity I'm observing is specific to cancer cells?
A key step in assessing the therapeutic potential of a compound is to determine its selectivity. This is typically done by testing the compound's cytotoxicity in both cancer cell lines and non-cancerous (e.g., normal human dermal fibroblasts) cell lines.[5][6] A compound with good therapeutic potential will show significantly higher cytotoxicity in cancer cells compared to normal cells.[7]
Q4: Can the morpholine ring itself be toxic?
The morpholine ring is generally considered to be a biocompatible scaffold with favorable metabolic properties.[1] However, the overall cytotoxicity of a morpholine derivative is determined by the entire molecular structure, including its various substituents.[1] Structure-activity relationship (SAR) studies often reveal that specific functional groups attached to the morpholine ring are responsible for the observed biological activity and potential toxicity.[1]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for addressing specific cytotoxicity-related issues you may encounter during your experiments.
Troubleshooting Scenario 1: Distinguishing On-Target vs. Off-Target Cytotoxicity
One of the most significant challenges in drug discovery is ensuring that the observed cytotoxic effect of a compound is due to its intended mechanism of action (on-target) and not due to interactions with other cellular targets (off-target).[8] Off-target toxicity is a major cause of clinical trial failure.[3]
Underlying Causality: A drug's efficacy can be compromised if it kills cells through a mechanism independent of its intended target.[3] Therefore, stringent genetic validation of a drug's mechanism of action is crucial in the preclinical setting.[3]
Experimental Workflow:
Caption: Workflow for differentiating on-target vs. off-target cytotoxicity.
Detailed Protocol: CRISPR/Cas9-Mediated Target Validation
-
Design and Synthesize guide RNAs (gRNAs): Design at least two gRNAs targeting your gene of interest to create a knockout.
-
Generate Knockout Cell Line: Transfect your cancer cell line with Cas9 nuclease and the gRNAs.
-
Validate Knockout: After selection, confirm the absence of your target protein using Western blot or other suitable methods.
-
Cytotoxicity Assay: Seed both wild-type and knockout cells in parallel and treat with a dose-response of your morpholine derivative.
-
Data Analysis: Calculate and compare the IC50 values. A significant increase in the IC50 for the knockout cells provides strong evidence for on-target activity.[3]
Troubleshooting Scenario 2: Investigating the Mechanism of Cell Death
Understanding whether your morpholine derivative induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death) is crucial for mechanistic studies. Many anticancer agents work by inducing apoptosis.[2]
Underlying Causality: Apoptosis is a highly regulated process involving the activation of caspases, a family of cysteine proteases.[2] The main initiator caspases are caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), which both converge on the executioner caspase-3.[2][9] Some compounds can also induce caspase-independent apoptosis.[10][11]
Experimental Workflow:
Caption: Workflow for investigating the mechanism of cell death.
Data Interpretation Table:
| Assay | Observation | Interpretation |
| Annexin V/PI | Increase in Annexin V positive, PI negative cells | Early apoptosis |
| Increase in Annexin V positive, PI positive cells | Late apoptosis/necrosis | |
| Caspase-Glo | Increased activity of Caspase-8 | Extrinsic pathway activation[2] |
| Increased activity of Caspase-9 | Intrinsic pathway activation[2] | |
| Increased activity of Caspase-3/7 | Executioner caspase activation[2] | |
| Western Blot | Cleavage of PARP and Caspases | Confirmation of apoptosis |
Troubleshooting Scenario 3: Optimizing Your Cytotoxicity Assay Protocol
Inaccurate or irreproducible results in cytotoxicity assays can often be traced back to suboptimal experimental parameters.
Underlying Causality: Cell density, solvent concentration, and incubation time are critical parameters that can significantly impact the outcome of cytotoxicity assays like the MTT assay.[12] Interference from media components can also lead to misleading results.
Optimization Parameters and Recommendations:
| Parameter | Potential Issue | Recommendation |
| Cell Density | Over-confluence in control wells can lead to cell death and an underestimation of compound cytotoxicity.[12] | Perform a cell titration experiment to determine the optimal seeding density that allows for logarithmic growth throughout the experiment.[13] |
| Solvent Concentration | High concentrations of solvents like DMSO can be toxic to cells, masking the true effect of the compound.[4] | Keep the final solvent concentration consistent across all wells and as low as possible (ideally ≤ 0.5%). Always include a vehicle control.[4] |
| Incubation Time | Too short an incubation time may not be sufficient to observe a cytotoxic effect, while too long may lead to secondary effects. | Optimize the incubation time based on the known or expected mechanism of action of your compound. A typical range is 24-72 hours.[14] |
| Assay Reagent Interference | Phenol red in the culture medium can interfere with absorbance readings in colorimetric assays. Serum components can also cause interference. | Use a phenol red-free medium during the assay incubation step. If serum interference is suspected, consider a serum-free incubation period. |
Step-by-Step Protocol for MTT Assay Optimization:
-
Cell Seeding: Plate cells at various densities (e.g., 2,500, 5,000, 10,000, and 20,000 cells/well in a 96-well plate).
-
Compound Treatment: Treat with a known cytotoxic agent and your morpholine derivative at various concentrations. Include a vehicle control.
-
Incubation: Incubate for different time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) and mix thoroughly.[12]
-
Read Absorbance: Measure the absorbance at 570 nm.
-
Data Analysis: Determine the optimal conditions that provide a linear response and the largest assay window.
By systematically addressing these common issues, you can enhance the quality and reliability of your data when assessing the cytotoxicity of morpholine derivatives. This structured approach will enable you to confidently advance your most promising compounds in the drug discovery pipeline.
References
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
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Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 575-586. [Link]
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Khan, M. A., et al. (2023). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(II), Co(II) and Ni(II) complexes. RSC Advances, 13(4), 2415-2435. [Link]
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Graziani, F., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 16(12), 1669. [Link]
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Matotoka, M., & Masoko, P. (2021). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. In In Vitro Cytotoxicity. IntechOpen. [Link]
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Bera, S., et al. (2021). Synthesis, Characterization, and Cytotoxicity of Morpholine-Containing Ruthenium(II) p-Cymene Complexes. Inorganic Chemistry, 60(16), 12349-12361. [Link]
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Tzschoppe, J., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Journal of Immunological Methods, 433, 54-60. [Link]
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De la Cruz, B. J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 22. [Link]
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Shoval, A., et al. (2022). Inducing Targeted, Caspase-Independent Apoptosis with New Chimeric Proteins for Treatment of Solid Cancers. Cancers, 14(15), 3737. [Link]
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Semantic Scholar. (2016). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
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de Paula, R. C., et al. (2025). Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
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MDPI. (2022). Investigating the Toxicity of Compounds Yielded by Staphylococci on Vero Cells. Toxins, 14(11), 748. [Link]
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MDPI. (2024). Anticancer Applications of Gold Complexes: Structure–Activity Review. International Journal of Molecular Sciences, 25(3), 1599. [Link]
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MDPI. (2021). Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. International Journal of Molecular Sciences, 22(21), 11466. [Link]
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MDPI. (2024). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 29(10), 2305. [Link]
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Liu, G., et al. (2016). Caspase-Dependent and Caspase-Independent Pathways Are Involved in Cadmium-Induced Apoptosis in Primary Rat Proximal Tubular Cell Culture. PLOS ONE, 11(11), e0166823. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Absolute Configuration of Synthesized Morpholine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is a critical determinant of biological activity. For chiral molecules like many morpholine derivatives, which are prevalent scaffolds in medicinal chemistry, two enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] Therefore, the unambiguous assignment of absolute configuration (AC) is a cornerstone of chemical synthesis and drug development, mandated by regulatory bodies to ensure potency and patient safety.[2][3]
This guide provides an in-depth comparison of the principal analytical techniques used to determine the absolute configuration of synthesized morpholine derivatives. Moving beyond mere protocols, we will explore the causality behind methodological choices, offering a strategic framework for selecting the most appropriate technique for your specific compound and research context.
A Strategic Framework for Method Selection
The path to determining absolute configuration is not "one-size-fits-all." The optimal technique depends on the physical properties of the morpholine derivative, the available sample quantity, and the stage of the research. The primary decision point often revolves around the crystallinity of the sample.
Sources
Navigating the Chiral Labyrinth: A Comparative Guide to the HPLC Analysis of (R)-Morpholin-3-yl-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
The enantioselective analysis of chiral molecules is a cornerstone of modern drug development. (R)-Morpholin-3-yl-acetic acid, a key chiral building block, presents a unique set of challenges for analytical chemists. Its polar nature, conformational flexibility, and the presence of both acidic and basic functional groups necessitate a carefully considered approach to achieve robust and reliable enantiomeric separation. This guide provides an in-depth comparison of potential chiral High-Performance Liquid Chromatography (HPLC) methods, grounded in the principles of chromatographic theory and supported by data from analogous separations.
The Analytical Challenge: Understanding the Molecule
This compound is a cyclic β-amino acid analog. The morpholine ring introduces a degree of conformational rigidity, yet the molecule retains significant flexibility. The carboxylic acid and the secondary amine functionalities can interact with the chiral stationary phase (CSP) through a variety of mechanisms, including hydrogen bonding, ionic interactions, and dipole-dipole interactions. The key to a successful chiral separation lies in exploiting the subtle differences in the transient diastereomeric complexes formed between the enantiomers and the CSP.
A Comparative Overview of Chiral Stationary Phases
The selection of the appropriate CSP is the most critical decision in developing a chiral HPLC method. Based on the structural features of this compound, the following classes of CSPs are the most promising candidates.
Polysaccharide-Based CSPs: The Workhorses of Chiral Separations
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used for their broad applicability.[1][2] The chiral recognition mechanism is based on a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[3]
For a polar molecule like this compound, derivatization of the amine or carboxylic acid group is often beneficial to enhance its interaction with the CSP and improve peak shape.[4] N-protection with a group like tert-butyloxycarbonyl (Boc) can increase the molecule's hydrophobicity and introduce additional interaction sites.
Table 1: Comparison of Polysaccharide-Based CSPs
| CSP Type | Potential Advantages for this compound | Potential Disadvantages | Recommended Screening Conditions |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Broad enantioselectivity, proven success with a wide range of compounds. | May require derivatization for good peak shape and retention. | Normal Phase: Hexane/Ethanol with 0.1% Trifluoroacetic Acid (TFA) Reversed Phase: Acetonitrile/Water with 0.1% Formic Acid |
| Amylose tris(3,5-dimethylphenylcarbamate) | Often provides complementary selectivity to cellulose-based phases. | Similar to cellulose-based phases, derivatization may be necessary. | Normal Phase: Hexane/Isopropanol with 0.1% TFA Polar Organic: Acetonitrile/Methanol with 0.1% Acetic Acid and 0.1% Triethylamine |
Macrocyclic Glycopeptide-Based CSPs: Masters of Polar Analytes
Macrocyclic glycopeptide-based CSPs, such as those utilizing vancomycin or teicoplanin, are particularly well-suited for the direct analysis of polar and ionizable compounds like amino acids.[4] Their complex structure, featuring multiple stereogenic centers, aromatic rings, and ionizable groups, allows for a multitude of interactions, including ionic, hydrogen bonding, and inclusion complexation.[4] This makes them an excellent choice for the analysis of underivatized this compound.
Table 2: Comparison of Macrocyclic Glycopeptide-Based CSPs
| CSP Type | Potential Advantages for this compound | Potential Disadvantages | Recommended Screening Conditions |
| Teicoplanin-based (e.g., Chirobiotic T) | Excellent for direct analysis of underivatized amino acids, high success rate with polar compounds. | Can exhibit strong retention, requiring careful mobile phase optimization. | Polar Ionic Mode: Methanol/Acetic Acid/Triethylamine (100/0.1/0.1 v/v/v) Reversed Phase: Water/Methanol with Ammonium Acetate buffer |
| Vancomycin-based (e.g., Chirobiotic V) | Offers complementary selectivity to teicoplanin-based phases. | May have lower efficiency for some analytes compared to teicoplanin. | Polar Ionic Mode: Methanol/Acetic Acid/Triethylamine (100/0.2/0.1 v/v/v) Reversed Phase: Water/Acetonitrile with Ammonium Formate buffer |
A Systematic Approach to Method Development
A logical and systematic workflow is crucial for efficiently developing a robust chiral HPLC method.
Caption: A systematic workflow for chiral HPLC method development.
Illustrative Experimental Protocol: Chiral Analysis of this compound on a Teicoplanin-Based CSP
This protocol is a robust starting point for the direct enantioselective analysis of this compound, based on successful separations of similar underivatized amino acids.[4]
1. Sample Preparation
-
Dissolve the racemic standard of Morpholin-3-yl-acetic acid in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Chirobiotic T (Teicoplanin-based), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.05 / 0.02 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Data Analysis
-
Identify the two enantiomer peaks in the chromatogram.
-
Calculate the retention factors (k'), selectivity (α), and resolution (Rs) to evaluate the separation performance. A resolution of >1.5 is generally considered a baseline separation.
Troubleshooting Common Issues in Chiral HPLC
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the silica support; analyte overload. | Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Reduce the sample concentration. |
| No Separation | Inappropriate CSP or mobile phase. | Screen a different class of CSP. For polysaccharide columns, try a different mobile phase mode (e.g., normal phase vs. reversed phase). |
| Poor Resolution | Insufficient selectivity or efficiency. | Optimize the mobile phase composition (e.g., change the organic modifier or the additive concentration). Lower the column temperature to enhance selectivity. Decrease the flow rate to improve efficiency. |
| Irreproducible Retention Times | Incomplete column equilibration; temperature fluctuations. | Ensure the column is thoroughly equilibrated with the mobile phase before analysis. Use a column thermostat to maintain a constant temperature. |
Conclusion
The successful chiral analysis of this compound is readily achievable with a systematic approach to method development. While polysaccharide-based CSPs may offer a viable option, particularly after derivatization, macrocyclic glycopeptide-based CSPs present a more direct and efficient route for the analysis of the underivatized molecule. By carefully selecting the appropriate chiral stationary phase and optimizing the mobile phase conditions, researchers can develop robust and reliable HPLC methods to ensure the enantiomeric purity of this critical chiral building block.
References
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Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
-
The Chiral Notebook. Phenomenex. [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PubMed Central. [Link]
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Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
(R)-Piperazine-2-carboxylic acid. PubChem. [Link]
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CHIRAL Handbook. BGB Analytik. [Link]
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The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. NIH. [Link]
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Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central. [Link]
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Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
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A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. PubMed. [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
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Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]
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Chiral Separation Principles. ResearchGate. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]
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Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]
-
The Chiral Notebook. Phenomenex. [Link]
-
Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]
-
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A Comparative Analysis of (R)- and (S)-Morpholin-3-yl-acetic Acid: An Inquiry into Stereospecific Biological Activity
Introduction
In the landscape of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule, or stereochemistry, can be a pivotal determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit distinct pharmacological and toxicological profiles. This guide delves into the current scientific understanding of the (R) and (S) enantiomers of Morpholin-3-yl-acetic acid, two stereoisomers of a substituted morpholine derivative. Morpholine and its analogues are recognized as valuable scaffolds in the synthesis of a wide array of biologically active compounds.[1][2] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of the biological activities of (R)-Morpholin-3-yl-acetic acid and (S)-Morpholin-3-yl-acetic acid, based on available scientific literature.
Physicochemical Properties
A foundational aspect of understanding the potential biological activity of enantiomers is their fundamental physicochemical properties. While enantiomers share identical properties such as melting point, boiling point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light and their binding affinities to other chiral molecules, such as biological receptors and enzymes.
Table 1: Physicochemical Properties of (R)- and (S)-Morpholin-3-yl-acetic acid
| Property | This compound | (S)-Morpholin-3-yl-acetic acid |
| Molecular Formula | C₆H₁₁NO₃ | C₆H₁₁NO₃ |
| Molecular Weight | 145.16 g/mol | 145.16 g/mol |
| Chiral Center | C3 of the morpholine ring | C3 of the morpholine ring |
| Stereochemistry | R-configuration | S-configuration |
Current State of Research on Biological Activity
A thorough review of the current scientific literature reveals that both this compound and (S)-Morpholin-3-yl-acetic acid are primarily documented as versatile building blocks in organic synthesis. They serve as key intermediates in the construction of more complex molecules with potential therapeutic applications. However, there is a conspicuous absence of direct, peer-reviewed studies that specifically compare the biological activities of these two enantiomers.
While direct comparative data is lacking, the principle of stereospecificity in drug action is well-established. The differential interaction of enantiomers with chiral biological targets is a cornerstone of pharmacology. For instance, a study on a related compound, (+)-(S)-5,5-dimethylmorpholinyl-2-acetic acid (Sch 50911), demonstrated that it acts as a selective GABAB receptor antagonist, while its (-) enantiomer was found to be inactive. This stark difference in activity underscores the critical role that stereochemistry can play in the pharmacological profile of morpholine acetic acid derivatives.
Hypothetical Biological Evaluation Workflow
In the absence of direct experimental evidence, we can propose a logical workflow for the comparative biological evaluation of (R)- and (S)-Morpholin-3-yl-acetic acid. This workflow is designed to elucidate potential differences in their efficacy, potency, and mechanism of action.
Figure 1: A proposed experimental workflow for the comparative biological evaluation of (R)- and (S)-Morpholin-3-yl-acetic acid.
Experimental Protocols
1. Synthesis and Chiral Purity Analysis
-
Objective: To obtain enantiomerically pure samples of (R)- and (S)-Morpholin-3-yl-acetic acid and confirm their stereochemical integrity.
-
Methodology:
-
Enantioselective synthesis of each enantiomer using established stereospecific synthetic routes.
-
Purification of the synthesized compounds via recrystallization or chromatography.
-
Determination of enantiomeric excess (% ee) using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase.
-
Structural confirmation using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
2. In Vitro Receptor Binding and Enzyme Inhibition Assays
-
Objective: To identify potential molecular targets and assess the differential binding affinities or inhibitory potencies of the enantiomers.
-
Methodology:
-
Screen the (R) and (S) enantiomers against a broad panel of common biological targets (e.g., GPCRs, ion channels, kinases) using commercially available radioligand binding or enzyme activity assays.
-
For any identified "hits," perform concentration-response experiments to determine the binding affinity (Kᵢ) or inhibitory concentration (IC₅₀) for each enantiomer.
-
Calculate the enantiomeric ratio (Kᵢ of less active enantiomer / Kᵢ of more active enantiomer) to quantify the degree of stereoselectivity.
-
3. Cell-Based Functional Assays
-
Objective: To evaluate the functional consequences of target engagement in a cellular context.
-
Methodology:
-
Utilize cell lines endogenously expressing or engineered to express the identified target receptor or enzyme.
-
Treat cells with increasing concentrations of each enantiomer.
-
Measure a relevant functional readout, such as second messenger accumulation (e.g., cAMP, Ca²⁺), reporter gene activation, or cell proliferation/viability.
-
Determine the potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ) of each enantiomer from the concentration-response curves.
-
The current body of scientific literature positions (R)- and (S)-Morpholin-3-yl-acetic acid as valuable chiral building blocks for synthetic chemistry. However, a significant knowledge gap exists regarding their comparative biological activities. The principle of stereospecificity, strongly suggests that these enantiomers are likely to exhibit different pharmacological profiles.
The proposed experimental workflow provides a robust framework for future research aimed at elucidating the distinct biological properties of these molecules. Such studies are essential to unlock the full therapeutic potential of morpholine-based compounds and to guide the rational design of new, safer, and more effective drugs. The discovery of stereospecific activity for either the (R) or (S) enantiomer could pave the way for the development of novel therapeutic agents with improved selectivity and reduced off-target effects.
References
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PubMed. The Morpholino-Acetic Acid Analogue Sch 50911 Is a Selective GABA(B) Receptor Antagonist in Rat Neocortical Slices. [Link]
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PubChem. 4-Morpholineacetic acid. [Link]
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ChemWhat. (R)-(4-BENZYL-MORPHOLIN-3-YL)-ACETIC ACID METHYL ESTER CAS#: 917572-30-6. [Link]
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PubChem. ((3R)-morpholin-3-yl)methanol hydrochloride. [Link]
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MDPI. Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. [Link]
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PubMed Central. Comparison of Sequential Drug Release in Vitro and in Vivo. [Link]
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PubMed. Comparison of three in vitro assays at evaluation of IC50 of acetylsalicylic acid, ferrous sulfate, amitriptyline, methanol, isopropanol and ethylene glycol in human cancer cells HeLa. [Link]
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AIR Unimi. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]
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MDPI. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. [Link]
-
ResearchGate. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. [Link]
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ResearchGate. (PDF) Enantioselective aza-electrophilic dearomatization of naphthalene derivatives. [Link]
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ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
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ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
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ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]
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SlideShare. stereochemistry and biological activity of drugs. [Link]
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PubMed. 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. [Link]
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A Researcher's Guide to Validating the Mechanism of Action of Morpholine-Based Kinase Inhibitors
The morpholine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] This heterocycle is a cornerstone in the design of numerous inhibitors targeting critical cellular kinases, such as Phosphoinositide 3-kinase (PI3K) and DNA-dependent protein kinase (DNA-PK), which are central to cancer and other diseases.[1][3][4] However, the journey from a promising compound to a validated therapeutic agent is contingent on a rigorous and unequivocal confirmation of its mechanism of action (MoA).
This guide provides an in-depth, experience-driven framework for researchers to systematically validate the MoA of morpholine-based compounds. We will move beyond simple checklists, focusing on the causality behind experimental choices and establishing a self-validating workflow that builds a compelling, data-driven narrative from direct target binding to the ultimate cellular phenotype.
Section 1: The Foundational Question: Does the Compound Engage its Intended Target?
Before investigating downstream effects, it is imperative to confirm that the compound physically interacts with its putative target within the complex milieu of the cell. Answering this question of target engagement is the bedrock of MoA validation. Two powerful and complementary methods stand out for this purpose: the Cellular Thermal Shift Assay (CETSA) and Kinobeads affinity-capture mass spectrometry.
Method A: Cellular Thermal Shift Assay (CETSA)
CETSA operates on a simple, yet elegant, biophysical principle: the binding of a ligand (your compound) to a protein increases that protein's thermal stability.[5] When cells are heated, proteins denature and aggregate; however, proteins bound to a drug will remain soluble at higher temperatures.[6]
Expert Insights: CETSA is a gold-standard method because it measures target engagement in a physiologically relevant context—live, intact cells—without requiring any modification to the compound or the target protein.[5][7] This avoids potential artifacts from labels or tags and directly answers the question of whether your compound can reach and bind to its target in its natural environment.
-
Cell Culture and Treatment:
-
Culture your cell line of interest to ~80% confluency.
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS) containing a protease inhibitor cocktail.
-
Aliquot the cell suspension. Treat aliquots with your morpholine-based compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate at 37°C for a defined period (e.g., 1-2 hours) to allow for cellular uptake and target binding.[7]
-
-
Thermal Challenge:
-
Transfer the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures for 3 minutes using a PCR machine (e.g., 40°C to 65°C in 2-3°C increments).[7] One unheated sample per condition should be kept on ice as a control.
-
Rationale: This step is critical for generating a "melt curve." The optimal temperature range must be determined empirically for each target protein, as it is the window where the unbound protein denatures but the stabilized, drug-bound protein does not.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[6]
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.
-
Analyze the amount of the target protein remaining in the supernatant by Western Blot or another suitable protein detection method (e.g., ELISA, AlphaScreen).[7]
-
A positive result is the presence of your target protein at higher temperatures in the drug-treated samples compared to the vehicle control, indicating thermal stabilization upon binding.
-
Method B: Kinobeads Affinity-Capture Mass Spectrometry
Kinobeads are a powerful chemical proteomics tool for profiling kinase inhibitors.[8] The technique uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome from a cell lysate.[9] Your compound of interest is added in a free, soluble form to compete for binding with the immobilized ligands.[9]
Expert Insights: The primary advantage of the kinobeads approach is its breadth. It simultaneously assesses the affinity of your compound against hundreds of kinases, providing not only confirmation of on-target engagement but also a comprehensive off-target selectivity profile.[8][9] This is crucial for anticipating potential toxicities or identifying opportunities for polypharmacology. However, it is generally limited to profiling inhibitors that bind in the ATP pocket.[10]
Caption: Kinobeads competition binding workflow.
Comparison of Target Engagement Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Affinity-Capture |
| Principle | Ligand-induced thermal stabilization | Competition for binding to immobilized ligands |
| Cellular Context | Intact, live cells | Cell lysate |
| Compound Requirement | None (label-free) | None (label-free) |
| Throughput | Low to medium (Western Blot) | High (Mass Spectrometry) |
| Primary Output | Thermal shift (ΔTagg) for a single target | Apparent dissociation constants (Kd app) for hundreds of kinases |
| Key Advantage | Physiologically relevant (measures engagement in live cells) | Comprehensive on- and off-target selectivity profiling |
| Key Limitation | Target-specific assay development required | Measures binding in lysate, not intact cells; limited to ATP-competitive inhibitors |
Section 2: Validating Downstream Pathway Modulation
Confirming target engagement is only the first step. You must then demonstrate that this binding event leads to a functional consequence: the modulation of the target's activity and its downstream signaling pathway. For morpholine-based inhibitors of the PI3K/Akt/mTOR pathway, the gold-standard technique is Western Blotting to probe the phosphorylation status of key pathway components.[11][12]
Expert Insights: The PI3K/Akt/mTOR pathway is a cascade of phosphorylation events. Therefore, simply measuring total protein levels is insufficient. The key to a robust MoA validation is to measure the ratio of the phosphorylated (active or inactive, depending on the site) form of a protein to its total expression. This ratiometric analysis normalizes for any variations in protein expression, providing a clear and accurate readout of pathway inhibition.
Sources
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- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of Novel Morpholine-Based Compounds: The Case of (R)-Morpholin-3-yl-acetic acid
Introduction: The Morpholine Scaffold and the Imperative of Selectivity
In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged structure."[1][2][3] Its frequent appearance in approved drugs and clinical candidates is a testament to its favorable physicochemical and metabolic properties, including improved aqueous solubility and pharmacokinetic profiles.[1][4][5] The morpholine moiety is a versatile building block, often integral to the pharmacophore, where it can form key interactions with biological targets, from G-protein coupled receptors (GPCRs) to enzymes like kinases.[1][6][7]
However, this versatility presents a double-edged sword. The very features that make the morpholine scaffold so effective can also lead to unintended interactions with off-targets, resulting in undesired side effects or toxicity. Therefore, for any novel compound incorporating this scaffold, such as (R)-Morpholin-3-yl-acetic acid , a thorough and early assessment of its binding selectivity is not just a regulatory hurdle but a fundamental component of a successful drug discovery program.
This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. We will move from theoretical considerations and in silico predictions to detailed, validated experimental protocols for robust in vitro binding assays. Our focus will be on the causality behind experimental choices, ensuring a self-validating system that generates trustworthy and actionable data for drug development professionals.
Part 1: Strategic Design of a Cross-Reactivity Investigation
For a novel compound like this compound, whose primary target is not yet publicly defined, the initial step is to formulate a hypothesis based on its structural motifs. The aryl-morpholine substructure, for instance, is known to interact with the PI3K kinase family.[4][5] For the purpose of this guide, let us hypothesize that our lead compound is designed as an inhibitor of a specific kinase, for example, Phosphoinositide 3-kinase alpha (PI3Kα) .
Our objective is to determine the selectivity of this compound for PI3Kα against a panel of other biologically relevant targets. This process is crucial for predicting potential off-target liabilities that could derail a clinical program.
The overall workflow for this investigation is outlined below.
Part 2: Comparative Analysis - this compound vs. a Known Standard
To contextualize our findings, we will compare the hypothetical binding profile of our test compound with that of Alpelisib , a known and approved PI3Kα inhibitor. This comparison provides a benchmark for evaluating the selectivity and potential liabilities of our novel compound.
Hypothetical Cross-Reactivity Data
The following table summarizes hypothetical data from a broad panel screen. The panel includes the intended target (PI3Kα), other PI3K isoforms (β, δ, γ), a related kinase (mTOR), and a selection of common off-targets from different families (a GPCR, an ion channel, and a non-related kinase).
| Target | Class | This compound IC50 (nM) | Alpelisib (Reference) IC50 (nM) | Selectivity Index for Test Compound (IC50 Target / IC50 PI3Kα) |
| PI3Kα | Lipid Kinase (Target) | 10 | 5 | 1 |
| PI3Kβ | Lipid Kinase | 250 | 1,200 | 25 |
| PI3Kδ | Lipid Kinase | 1,500 | 290 | 150 |
| PI3Kγ | Lipid Kinase | 2,000 | 250 | 200 |
| mTOR | Protein Kinase | >10,000 | 2,100 | >1,000 |
| ABL1 | Protein Kinase | >10,000 | >10,000 | >1,000 |
| β2 Adrenergic Receptor | GPCR | 8,500 | >10,000 | 850 |
| hERG | Ion Channel | >10,000 | >10,000 | >1,000 |
Interpretation of Results:
-
On-Target Potency: The hypothetical data shows that this compound is a potent inhibitor of PI3Kα with an IC50 of 10 nM.
-
Selectivity: The compound demonstrates good selectivity against other PI3K isoforms (25-fold over PI3Kβ, and >150-fold over δ and γ). A selectivity index of >10-fold is generally desired for related family members.
-
Off-Target Profile: Crucially, the compound shows minimal activity (>10,000 nM) against key liability targets such as mTOR and the hERG channel, suggesting a favorable safety profile in this initial screen. The weak activity at the β2 adrenergic receptor (8,500 nM) is over 800-fold less potent than its primary target activity, making it unlikely to be clinically relevant.
-
Comparison to Alpelisib: Our hypothetical compound shows a cleaner profile against PI3Kβ compared to Alpelisib, but Alpelisib is more selective against the δ and γ isoforms. Both exhibit excellent safety profiles regarding the selected off-targets.
This comparative analysis is critical for making informed decisions. The data suggests that this compound is a promising candidate worthy of further investigation.
Part 3: Detailed Experimental Methodologies
The trustworthiness of any cross-reactivity data hinges on the robustness of the experimental protocols.[8] Below are detailed, step-by-step methods for two key assay types that would be employed in this screening cascade.
Methodology 1: Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a common, high-throughput method for determining the potency of kinase inhibitors.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution in DMSO to create a concentration range for IC50 determination (e.g., 100 µM to 1 nM).
-
Transfer 1 µL of each compound dilution to a well of a 384-well white assay plate. Include DMSO-only wells for "no inhibition" controls (100% activity) and wells with a known potent inhibitor for "max inhibition" controls (0% activity).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). The specific concentrations of PI3Kα enzyme and its substrate (e.g., PIP2) should be optimized to be at or below the Km for ATP to ensure the assay is sensitive to competitive inhibitors.
-
Add 10 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution to each well. The final ATP concentration should be at its Km value.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Generation and Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader (e.g., Promega GloMax®).
-
-
Data Analysis:
-
Normalize the data using the control wells: % Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_NoInhibition - Signal_MaxInhibition)).
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Methodology 2: Radioligand Binding Assay for GPCR Off-Targeting
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from a receptor. It is the gold standard for assessing binding affinity at GPCRs and ion channels.
Principle: A specific, high-affinity radioligand (e.g., ³H-ligand) is incubated with a source of the receptor (e.g., cell membranes). The amount of radioligand bound to the receptor is measured in the presence and absence of the test compound. A reduction in bound radioactivity indicates that the test compound is competing for the same binding site.
Step-by-Step Protocol (Example: β2 Adrenergic Receptor):
-
Compound and Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Prepare cell membranes expressing the β2 adrenergic receptor at a predetermined concentration.
-
Prepare the radioligand, e.g., [³H]-dihydroalprenolol, at a concentration near its Kd value.
-
-
Binding Reaction:
-
In a 96-well plate, combine:
-
25 µL of test compound dilution (or buffer for total binding, or a high concentration of a known non-radioactive ligand like propranolol for non-specific binding).
-
25 µL of [³H]-dihydroalprenolol.
-
50 µL of the cell membrane preparation.
-
-
Incubate the plate for a set time (e.g., 90 minutes) at room temperature to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well of the filter plate and seal it.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the % inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (SpecificBinding_Compound / SpecificBinding_Control)).
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Part 4: Visualizing On-Target vs. Off-Target Pathways
Understanding the potential consequences of cross-reactivity requires placing the on-target and off-target interactions within their biological context. The diagram below illustrates the intended (on-target) pathway inhibition and a potential (off-target) interaction.
This visualization clarifies the therapeutic goal—inhibiting the PI3Kα pathway to control cell growth—while also highlighting a potential off-target interaction at the β2 adrenergic receptor. The large difference in potency (as determined by our binding assays) is what allows us to predict that the on-target effect will be achieved at concentrations far below those required to elicit the off-target effect, indicating a favorable therapeutic window.
Conclusion
The morpholine scaffold is a powerful tool in drug design, but its privileged status necessitates a rigorous and early evaluation of binding selectivity. For a novel compound like this compound, a systematic approach combining structural analysis, broad panel screening, and detailed follow-up assays is essential. By employing validated, robust protocols and comparing data against known benchmarks, researchers can build a comprehensive selectivity profile. This data-driven strategy not only de-risks the progression of the compound but also provides the critical insights needed to optimize molecular design and ultimately develop safer, more effective medicines.
References
-
Bolognesi, M. L., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
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Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
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Keiser, M. J., et al. (2011). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. PMC. [Link]
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Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]
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Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
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Reed, D. J. (2012). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology. [Link]
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Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]
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Basith, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
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Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]
-
Alvarsson, J., et al. (2020). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. PMC. [Link]
-
Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
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Valasani, K. R., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
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Hutten, E. M., et al. (2025). Discrepancies in Beta‐Lactam Antibiotics Cross‐Reactivity: Implications for Clinical Practice. Amsterdam UMC. [Link]
-
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]
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- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
